molecular formula C10H10N2O B177713 2,6-Dimethylquinazolin-4(1H)-one CAS No. 18731-19-6

2,6-Dimethylquinazolin-4(1H)-one

Cat. No.: B177713
CAS No.: 18731-19-6
M. Wt: 174.2 g/mol
InChI Key: ZCWWTKGVCYRGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylquinazolin-4(1H)-one is a quinazolin-4-one derivative, a heterocyclic scaffold recognized for its broad spectrum of beneficial biological activities. This core structure is of significant interest in medicinal chemistry, particularly in the development of novel epigenetic therapies. Recent research has identified potent and selective Histone Deacetylase 6 (HDAC6) inhibitors based on the quinazolin-4-one structure. HDAC6 is a crucial therapeutic target for a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders . The quinazolinone moiety serves as a versatile cap group in the design of these inhibitors, and molecular docking studies have shown that derivatives like this compound can effectively occupy the active site of HDAC6, contributing to strong binding affinity and selectivity over other HDAC isoforms . Compounds within this class have demonstrated promising anti-proliferative and apoptosis-inducing properties in preclinical studies, making them valuable chemical tools for oncology research . Furthermore, the quinazolinone scaffold is a privileged structure in drug discovery, known for its presence in compounds with diverse activities such as antibacterial, antifungal, and anti-inflammatory effects . Researchers can utilize this compound as a key synthetic intermediate or building block for the construction of more complex molecules, including bis-quinazolinones, which have also shown potent cytotoxic activity against various cancer cell lines .

Properties

IUPAC Name

2,6-dimethyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(13)12-7(2)11-9/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWWTKGVCYRGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344828
Record name 2,6-Dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18731-19-6
Record name 2,6-Dimethylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyl-4(3H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2,6-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2,6-dimethylquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data in public literature, this guide combines established knowledge of the quinazolinone scaffold with predictive models for its physicochemical properties. Detailed plausible experimental protocols for its synthesis and characterization are presented, based on well-established methodologies for analogous compounds. Furthermore, this document outlines the broad spectrum of potential biological activities associated with the quinazolinone core, supported by generalized workflows for synthesis and biological screening.

Introduction

Quinazolin-4(1H)-one and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are a cornerstone in the field of medicinal chemistry. The scaffold is a privileged structure, frequently found in a variety of biologically active molecules with a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties. The structural versatility of the quinazolinone ring system allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties. This compound, with methyl substitutions at the 2 and 6 positions, is a specific analogue within this important class. This guide aims to provide a detailed technical resource on its fundamental characteristics.

Physicochemical Properties

PropertyPredicted ValueMethod/Software
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol -
pKa (most acidic) ~8-9Chemicalize, Marvin
pKa (most basic) ~2-3Chemicalize, Marvin
LogP 1.5 - 2.5XLogP3, ChemDraw
Aqueous Solubility Predicted to be sparingly soluble to soluble.ALOGPS, ESOL
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 0-

Note: These values are in silico predictions and should be confirmed experimentally.

Synthesis and Characterization

While a specific detailed protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be derived from established methods for similar quinazolinone derivatives. The most common and logical approach involves the cyclocondensation of 2-amino-5-methylbenzoic acid with a suitable C1 synthon.

Proposed Synthetic Protocol

A reliable method for the synthesis of this compound is the reaction of 2-amino-5-methylbenzoic acid with acetamide or acetic anhydride followed by treatment with ammonia.

Reaction Scheme:

G cluster_0 Step 1: Acetylation and Cyclization cluster_1 Step 2: Amination 2_amino_5_methylbenzoic_acid 2-Amino-5-methylbenzoic acid benzoxazinone 2,6-Dimethyl-4H-3,1-benzoxazin-4-one 2_amino_5_methylbenzoic_acid->benzoxazinone Heat acetic_anhydride Acetic Anhydride acetic_anhydride->benzoxazinone benzoxazinone_2 2,6-Dimethyl-4H-3,1-benzoxazin-4-one product This compound benzoxazinone_2->product Heat ammonia Ammonia ammonia->product

Caption: Proposed two-step synthesis of this compound.

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Acetic anhydride

  • Aqueous ammonia solution (25-30%)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

Experimental Procedure:

Step 1: Synthesis of 2,6-Dimethyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-5-methylbenzoic acid (1 equivalent) and acetic anhydride (3-5 equivalents) is heated at reflux for 2-4 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess acetic anhydride is removed under reduced pressure.

  • The residue is cooled to room temperature, and the resulting solid is collected by filtration, washed with cold hexane, and dried to yield the crude 2,6-dimethyl-4H-3,1-benzoxazin-4-one. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude 2,6-dimethyl-4H-3,1-benzoxazin-4-one from the previous step is suspended in ethanol in a round-bottom flask.

  • An excess of concentrated aqueous ammonia solution is added to the suspension.

  • The mixture is heated at reflux for 4-6 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, the solvent is evaporated under reduced pressure.

  • The residue is treated with water, and the pH is adjusted to neutral using a dilute solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic methods. While experimental spectra for this specific compound are scarce, the expected spectral data based on its structure are outlined below.

Table of Expected Spectral Data:

TechniqueExpected Observations
¹H NMR Aromatic protons (likely 3H) in the range of δ 7.0-8.0 ppm. Two singlets for the two methyl groups, one at the C2 position (δ ~2.4 ppm) and one at the C6 position (δ ~2.5 ppm). A broad singlet for the N-H proton (δ > 10 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used.
¹³C NMR A signal for the carbonyl carbon (C4) around δ 160-165 ppm. A signal for the C2 carbon around δ 150-155 ppm. Signals for the aromatic carbons in the range of δ 115-150 ppm. Signals for the two methyl carbons around δ 20-25 ppm.
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (174.20 g/mol ).
IR A characteristic C=O stretching vibration for the amide carbonyl group in the range of 1650-1700 cm⁻¹. N-H stretching vibrations around 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups. C=C and C=N stretching vibrations in the aromatic region.

Biological Properties and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not widely reported. However, the quinazolinone scaffold is a well-established pharmacophore with a broad range of biological activities. Therefore, it is plausible that this compound may exhibit one or more of the following activities.

Potential Biological Activities:

  • Anticancer Activity: Many quinazolinone derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K. They can induce apoptosis and inhibit tumor growth.

  • Anti-inflammatory Activity: Some derivatives have shown potent anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antimicrobial Activity: The quinazolinone core has been incorporated into various antibacterial and antifungal agents.

  • Anticonvulsant Activity: Certain quinazolinone derivatives have demonstrated anticonvulsant properties in animal models.

  • Antiviral Activity: Some compounds have shown activity against various viruses, including HIV and influenza.

Signaling Pathways:

Given the lack of specific data for this compound, a diagram of a specific signaling pathway is not feasible. Instead, a generalized workflow for the biological evaluation of a novel quinazolinone derivative is presented below.

G start Synthesized this compound in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) in_vitro->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, COX) in_vitro->enzyme_inhibition antimicrobial Antimicrobial Assays (e.g., MIC determination) in_vitro->antimicrobial hit_identification Hit Identification & Lead Optimization cytotoxicity->hit_identification enzyme_inhibition->hit_identification antimicrobial->hit_identification in_vivo In Vivo Studies hit_identification->in_vivo animal_models Animal Models of Disease (e.g., Xenograft, Inflammation) in_vivo->animal_models pharmacokinetics Pharmacokinetics (ADME) in_vivo->pharmacokinetics toxicology Toxicology Studies in_vivo->toxicology preclinical Preclinical Candidate animal_models->preclinical pharmacokinetics->preclinical toxicology->preclinical

An In-Depth Technical Guide to 2,6-Dimethylquinazolin-4(1H)-one: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological relevance of 2,6-Dimethylquinazolin-4(1H)-one. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on detailed experimental protocols and data presentation.

Chemical Structure

This compound is a heterocyclic organic compound featuring a quinazolinone core. This core structure consists of a pyrimidine ring fused to a benzene ring. In this specific derivative, methyl groups are substituted at the 2 and 6 positions of the quinazolinone scaffold. The "(1H)" designation indicates that the nitrogen at position 1 is protonated, which can tautomerize with the oxygen at position 4.

The chemical structure can be represented as follows:

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound can be achieved through the cyclocondensation of an appropriately substituted anthranilamide with a reagent that provides the C2-methyl group. A common and effective method involves the reaction of 2-amino-5-methylbenzamide with triethyl orthoacetate.

General Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: General synthesis scheme for this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of quinazolin-4(3H)-ones.[1]

Materials:

  • 2-Amino-5-methylbenzamide

  • Triethyl orthoacetate

  • Absolute ethanol

  • Acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylbenzamide (1.0 equivalent) in absolute ethanol.

  • Add triethyl orthoacetate (1.5 - 3.0 equivalents) to the solution.

  • Optionally, a catalytic amount of acetic acid (e.g., 2.0 equivalents) can be added to facilitate the reaction.[1]

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by trituration with a mixture of ether and pentane to yield the pure this compound.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound and related analogs. Data for the target compound is inferred from closely related structures due to the absence of a specific published dataset.

PropertyValueReference/Note
Molecular Formula C₁₀H₁₀N₂OCalculated
Molecular Weight 174.20 g/mol Calculated
Melting Point 231-233 °C (for 2-methyl derivative)Data for 2-methylquinazolin-4(3H)-one, expected to be similar.[2]
¹H NMR (DMSO-d₆) Anticipated shifts (ppm):Based on spectral data of similar quinazolinones.[2]
δ 12.5 (s, 1H, NH)
δ 8.0-7.2 (m, 3H, Ar-H)
δ 2.4 (s, 3H, Ar-CH₃)
δ 2.3 (s, 3H, C2-CH₃)
¹³C NMR (DMSO-d₆) Anticipated shifts (ppm):Based on spectral data of similar quinazolinones.[3]
δ 162.5 (C=O)
δ 152.0 (C2)
δ 149.0, 135.0, 128.0, 126.0, 121.0Aromatic carbons
δ 21.0 (Ar-CH₃)
δ 20.0 (C2-CH₃)
Mass Spectrometry m/z [M+H]⁺ = 175.08Calculated

Biological Activity and Signaling Pathways

Quinazolinone derivatives are recognized for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Several quinazolinone-based drugs have been developed, particularly as inhibitors of protein kinases involved in cancer cell signaling.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a common feature in many cancers. Certain quinazolinone derivatives have been shown to inhibit components of this pathway, leading to apoptosis of cancer cells.[5][7]

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinazolinone Quinazolinone Derivative (e.g., this compound) Quinazolinone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazolinone derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, leading to cell proliferation and survival.[8][9] Overexpression or mutation of EGFR is common in various cancers. Quinazolinone-based molecules, such as Gefitinib and Erlotinib, are well-established EGFR tyrosine kinase inhibitors (TKIs).[9][10]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds to PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival Quinazolinone_TKI Quinazolinone TKI (e.g., this compound) Quinazolinone_TKI->EGFR Inhibits Tyrosine Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based tyrosine kinase inhibitors.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. Its synthesis is readily achievable through established chemical methodologies. The core quinazolinone scaffold is a validated pharmacophore that interacts with key cellular signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, which are critical for cancer cell proliferation and survival. Further investigation into the specific biological activities and structure-activity relationships of this compound and its analogs is warranted to explore its full therapeutic potential. This guide provides a foundational resource for researchers embarking on such investigations.

References

An In-depth Technical Guide to 2,6-Dimethylquinazolin-4(1H)-one (CAS: 18731-19-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a prominent feature in a multitude of biologically active molecules and approved pharmaceuticals, demonstrating a wide array of activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and potential biological activities of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and assessment of its potential as a drug candidate.

PropertyValueSource
CAS Number 18731-19-6[1][2]
Molecular Formula C₁₀H₁₀N₂O[1][2]
Molecular Weight 174.20 g/mol [1][2]
Melting Point 330 °C[3]
Appearance Solid (predicted)-
Solubility Very slightly soluble in water (0.73 g/L at 25 °C, calculated)[1]
Density 1.23 ± 0.1 g/cm³ (predicted)[3]

Synthesis

The synthesis of this compound can be achieved through the well-established Niementowski quinazoline synthesis. This reaction involves the condensation of an anthranilic acid derivative with an amide. For the target molecule, the likely starting materials are 2-amino-5-methylbenzoic acid and acetamide.

General Experimental Protocol: Niementowski Synthesis
  • Reaction Setup: A mixture of 2-amino-5-methylbenzoic acid and a suitable acetylating agent (e.g., acetic anhydride or acetamide) is prepared. The reaction can be performed neat or in a high-boiling solvent.

  • Heating: The reaction mixture is heated to a high temperature, typically ranging from 130°C to 200°C, for several hours. Microwave-assisted synthesis can also be employed to reduce reaction times and potentially improve yields.

  • Workup: After cooling, the reaction mixture is typically treated with water or an appropriate solvent to precipitate the product.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Amino-5-methylbenzoic Acid C Niementowski Condensation (Heating) A->C B Acetamide / Acetic Anhydride B->C D Precipitation C->D Cooling & Solvent Addition E Filtration D->E F Recrystallization E->F G This compound F->G

Fig. 1: General workflow for the synthesis of this compound.

Spectral Data

Detailed experimental spectral data for this compound is not available in the public domain. However, based on the known spectra of closely related quinazolinone derivatives, the expected spectral characteristics are summarized below. Researchers should perform their own analytical characterization for confirmation.

Technique Expected Characteristics
¹H NMR Aromatic protons (3H) in the region of δ 7.0-8.5 ppm. Two singlets for the two methyl groups (3H each). A broad singlet for the N-H proton.
¹³C NMR Carbonyl carbon signal around δ 160-165 ppm. Aromatic and heterocyclic carbon signals in the region of δ 115-150 ppm. Two signals for the methyl carbons.
IR (KBr) N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching vibration around 1650-1700 cm⁻¹. C=N stretching vibration around 1600 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Mass Spec (EI) Expected molecular ion peak (M⁺) at m/z 174.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, the quinazolinone scaffold is a well-established pharmacophore with diverse biological activities. The substitution pattern, particularly at the 2 and 6 positions, is known to significantly influence the pharmacological profile[1].

Anticancer Activity

Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms of action.

  • EGFR Inhibition: The quinazoline core is a key feature of several approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib. These drugs competitively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling pathways involved in cell proliferation and survival. It is plausible that this compound could exhibit similar activity.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Quinazolinone This compound (Potential Inhibitor) Quinazolinone->EGFR Inhibits Cell_Pro Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Cell_Pro RAS_MAPK->Cell_Pro

Fig. 2: Potential inhibition of the EGFR signaling pathway.
  • Tubulin Polymerization Inhibition: Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism of action shared by successful anticancer drugs like paclitaxel and the vinca alkaloids. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.

Tubulin_Pathway cluster_mitosis Mitosis Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Quinazolinone This compound (Potential Inhibitor) Quinazolinone->Tubulin Inhibits Polymerization Arrest G2/M Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Fig. 3: Potential mechanism of tubulin polymerization inhibition.
Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The proposed mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Conclusion

This compound represents a molecule of interest within the medicinally significant quinazolinone class. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive framework based on established chemical principles and the known biological activities of the quinazolinone scaffold. The synthetic accessibility and the proven track record of related compounds in drug discovery make this compound a compelling candidate for further investigation by researchers and drug development professionals. It is imperative that future studies focus on the detailed synthesis, full spectral characterization, and thorough biological evaluation of this compound to unlock its full therapeutic potential.

References

Spectroscopic Profile of 2,6-Dimethylquinazolin-4(1H)-one: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of substituents on the quinazolinone ring system allows for the fine-tuning of pharmacological properties. This technical guide provides a detailed spectroscopic characterization of a key derivative, 2,6-Dimethylquinazolin-4(1H)-one. While direct experimental spectra for this specific molecule are not widely published, this document extrapolates expected data based on the well-characterized parent quinazolinone ring and related substituted analogs. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and development of novel quinazolinone-based therapeutic agents.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Expected to be a solid at room temperature.

Spectroscopic Data

The structural confirmation and purity assessment of this compound rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the anticipated spectral data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound, providing information on the chemical environment of each proton and carbon atom. Spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d₃ (CDCl₃).

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0-12.5Broad Singlet1HN-H (amide proton)
~7.9Singlet1HH-5
~7.6Doublet1HH-7
~7.4Doublet1HH-8
~2.4Singlet3HC6-CH₃
~2.3Singlet3HC2-CH₃

Note: Chemical shifts are approximate and can be influenced by the choice of solvent and sample concentration.

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~162C=O (C4)
~154C=N (C2)
~148C8a
~135C6
~134C7
~126C5
~125C8
~120C4a
~22C2-CH₃
~21C6-CH₃

Note: These are predicted values based on known quinazolinone derivatives and substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is typically acquired from a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H stretching (amide)
3000-2850Weak-MediumC-H stretching (aromatic and methyl)
~1680StrongC=O stretching (amide I band)
~1610Medium-StrongC=N stretching and C=C stretching (aromatic)
~1500Medium-StrongC=C stretching (aromatic)
~820StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation.

m/z RatioInterpretation
174[M]⁺ (Molecular ion)
159[M - CH₃]⁺
131[M - HNCO]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and sensitivity.[1]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[1]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1] Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (Electron Impact - EI)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.[1]

  • Instrumentation: Utilize a mass spectrometer equipped with an EI source and a mass analyzer such as a quadrupole or time-of-flight (TOF).[1]

  • Data Acquisition: The sample is vaporized by heating the probe, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1] The resulting ions are then separated and detected based on their mass-to-charge ratio (m/z).

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is crucial for the unambiguous identification and characterization of this compound, thereby ensuring the quality and reliability of subsequent biological and pharmacological studies.

References

The Multifaceted Biological Activities of 2,6-Disubstituted Quinazolin-4(1H)-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolin-4(1H)-one, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of various substituents on this nucleus has led to the discovery of potent agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the biological activities of 2,6-disubstituted quinazolin-4(1H)-one derivatives, with a particular emphasis on compounds bearing a methyl group at the 6-position, a substitution pattern that has shown considerable promise in the development of novel therapeutics. While the core focus remains on derivatives with this specific substitution, the guide will also encompass a broader view of 2,6-disubstituted analogues to provide a comprehensive understanding of the structure-activity relationships that govern their biological effects. This document aims to serve as a detailed resource, providing quantitative biological data, in-depth experimental protocols, and a clear visualization of the key signaling pathways involved, to aid researchers in the ongoing quest for more effective and selective therapeutic agents.

Anticancer Activity

Derivatives of 2,6-disubstituted quinazolin-4(1H)-one have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and proteins that are critical for cancer cell proliferation and survival.

Mechanism of Action

Two of the most prominent mechanisms through which these quinazolinone derivatives exert their anticancer effects are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Its overexpression or mutation is a common feature in many types of cancer, making it a prime target for anticancer therapies.[1] Quinazolinone-based EGFR inhibitors are designed to compete with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that lead to uncontrolled cell growth.[2]

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle.[3] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy.[3] Several quinazolin-4(1H)-one derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 2,6-disubstituted quinazolin-4(1H)-one derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cell population).

Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
1 -Thiazole-HEKVX (NSC Lung)-[5]
2 -Thiazole-HHCT-15 (Colon)-[5]
3 -Thiazole-HMDA-MB-231 (Breast)-[5]
4 -Hydrazinyl-MethylEKVX (NSC Lung)-[5]
5 -Hydrazinyl-MethylSF-295 (CNS)-[5]
6 -Benzylidenehydrazono-MethylVariousModerate[5]
7 -Substituted benzylidenehydrazono-MethylVariousModerate[5]

Note: Specific IC50 values for compounds 1-7 were not provided in the abstract, but their selective or moderate activity against the listed cell lines was highlighted.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the quest for novel antibacterial and antifungal agents is of paramount importance. 2,6-Disubstituted quinazolin-4(1H)-one derivatives have demonstrated promising activity against a variety of pathogenic microorganisms.

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinazolinone derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, nucleic acid replication, or protein synthesis. The lipophilicity and structural features of the substituents at the 2 and 6 positions play a crucial role in their ability to penetrate microbial cell membranes and interact with their molecular targets.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 6-methyl-3-phenyl-4(3H)-quinazolinone analogues against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID2-SubstituentBacterial/Fungal StrainMIC (µg/mL)Reference
8 -HStaphylococcus aureus ATCC 2921316[5]
9 -Hydrazono-thioureaStaphylococcus aureus ATCC 2921332[5]
10 -Substituted benzylidenehydrazonoStaphylococcus aureus ATCC 2921332[5]
11 -Substituted benzylidenehydrazonoVarious strainsLowest MIC in the series[5]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Certain 2,6-disubstituted quinazolin-4(1H)-one derivatives have been investigated for their potential to modulate inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is frequently achieved through the inhibition of enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

While specific quantitative data for 2,6-dimethylquinazolin-4(1H)-one derivatives in anti-inflammatory assays was not prominently available in the reviewed literature, studies on related quinazolinones have shown significant inhibition of paw edema in animal models, indicating their potential as anti-inflammatory agents.[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[9][10]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[9]

Protocol:

  • Animal Acclimatization: Acclimate the animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to different groups of animals via an appropriate route (e.g., oral or intraperitoneal) at a specific time before carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: At a predetermined time after compound administration (e.g., 30 or 60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language for Graphviz.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone 2,6-Disubstituted Quinazolin-4(1H)-one Quinazolinone->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Tubulin_Polymerization_Inhibition cluster_tubulin Tubulin Dynamics Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->Tubulin Depolymerization Microtubules->CellCycleArrest Disruption leads to Quinazolinone 2,6-Disubstituted Quinazolin-4(1H)-one Quinazolinone->Tubulin Inhibits Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinazolinone Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Values H->I Anti_Inflammatory_Assay_Workflow A Administer Quinazolinone Derivatives to Animals B Inject Carrageenan into Paw A->B C Measure Paw Volume at Intervals B->C D Calculate Percentage Inhibition of Edema C->D

References

Potential Therapeutic Applications of 2,6-Dimethylquinazolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a prominent pharmacophore in medicinal chemistry, with a diverse range of derivatives exhibiting significant therapeutic potential.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This technical guide provides a comprehensive overview of the known synthesis and potential therapeutic applications of this compound. While direct and extensive biological studies on this specific compound are limited in publicly available literature, this guide extrapolates its potential based on the well-documented activities of the broader quinazolinone family. This document includes a detailed experimental protocol for its synthesis, a summary of the potential therapeutic areas, and visualizations of the synthetic workflow and a representative signaling pathway associated with anticancer quinazolinone derivatives.

Introduction

Quinazolinones are a class of fused heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The core structure has been the basis for the development of numerous therapeutic agents with a wide array of pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] The versatility of the quinazolinone scaffold allows for substitutions at various positions, leading to a vast chemical space for drug discovery and development. This compound, with methyl groups at the 2 and 6 positions, represents a specific analog within this important class of compounds. While this particular derivative is not as extensively studied as other substituted quinazolinones, its structural features suggest potential for biological activity.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a microwave-assisted organic synthesis (MAOS) approach. This method offers advantages over classical thermal heating, such as shorter reaction times, higher yields, and cleaner reaction profiles.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Acetamide

  • Phosphorus oxychloride (POCl₃)

  • Microwave reactor

  • Standard laboratory glassware

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-5-methylbenzoic acid (1 mmol), acetamide (1.2 mmol), and a catalytic amount of phosphorus oxychloride (0.1 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined empirically.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, quench the reaction mixture with ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 2-Amino-5-methylbenzoic acid D Mix Starting Materials A->D B Acetamide B->D C POCl3 (catalyst) C->D E Microwave Irradiation (120-150 °C, 10-30 min) D->E F Quench with Water E->F G Ethyl Acetate Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J This compound I->J

Caption: Microwave-assisted synthesis workflow for this compound.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively available, the therapeutic potential of the quinazolinone scaffold is well-established. The following sections outline potential applications based on the activities of structurally related compounds.

Anticancer Activity

Numerous quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms.[2][4][5][6] A significant number of these compounds act as inhibitors of key signaling proteins involved in cancer cell proliferation, survival, and metastasis.

Potential Mechanisms of Action:

  • Tyrosine Kinase Inhibition: Many quinazolinone-based drugs, such as gefitinib and erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in various cancers.

  • Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and several quinazolinone derivatives have been developed as inhibitors of this pathway.

  • HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are an emerging class of anticancer agents, and some quinazolinone-based compounds have shown promising HDAC inhibitory activity.

Anti-inflammatory Activity

Quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[3][8][12][14] The proposed mechanisms often involve the inhibition of key inflammatory mediators.

Potential Mechanisms of Action:

  • COX Inhibition: Some derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation.

  • Cytokine Modulation: Certain quinazolinones have been shown to modulate the production of pro-inflammatory cytokines such as TNF-α and various interleukins.

Antimicrobial Activity

The quinazolinone scaffold has been explored for the development of novel antimicrobial agents.[1][7][9][10][11]

Potential Targets:

  • Bacteria: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

  • Fungi: Antifungal activity against various fungal strains has also been reported.

  • Viruses: Some quinazolinone compounds have demonstrated antiviral activity against a range of viruses, including Zika and Dengue viruses.[13][16]

Quantitative Data Summary

Therapeutic Area Observed Activities in Quinazolinone Derivatives Key Molecular Targets/Mechanisms (Examples) References
Anticancer Antiproliferative, Pro-apoptotic, Anti-metastaticEGFR inhibition, Tubulin polymerization inhibition, PI3K/HDAC inhibition[2][4][5][6]
Anti-inflammatory Reduction of edema, Analgesic effectsCOX-1/COX-2 inhibition, Cytokine modulation (TNF-α, IL-6)[3][8][12][14]
Antimicrobial Antibacterial, Antifungal, AntiviralDNA gyrase inhibition, Inhibition of viral replication[1][7][9][10][11][13]

Representative Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the anticancer activity of quinazolinone derivatives that act as EGFR inhibitors. It is important to note that this is a representative pathway for the quinazolinone class and has not been specifically validated for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Quinazolinone This compound (Hypothesized) Quinazolinone->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Hypothesized EGFR signaling pathway inhibition by a quinazolinone derivative.

Conclusion and Future Directions

This compound belongs to the versatile quinazolinone class of heterocyclic compounds, which has demonstrated significant potential across various therapeutic areas. While the synthesis of this specific compound is achievable through modern techniques like microwave-assisted synthesis, its biological activities and mechanism of action remain largely unexplored.

Future research should focus on the systematic biological evaluation of this compound. Screening this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains would be a crucial first step. Subsequent mechanistic studies, including target identification and pathway analysis, will be essential to elucidate its therapeutic potential. The findings from such studies will determine if this compound or its further derivatives could be promising candidates for future drug development programs.

References

Preliminary Mechanistic Insights into the Quinazolin-4(1H)-one Scaffold: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. While specific preliminary studies on the mechanism of action for 2,6-dimethylquinazolin-4(1H)-one are not extensively detailed in publicly available literature, a wealth of research on structurally related analogs provides significant insights into the potential molecular pathways and targets modulated by this class of compounds. This technical guide synthesizes preliminary data from various studies to illuminate the common mechanisms of action, present key quantitative findings, and detail relevant experimental protocols for researchers in drug development.

The versatility of the quinazolin-4(1H)-one scaffold allows for substitutions at various positions, leading to a wide array of pharmacological effects, including but not limited to enzyme inhibition and interference with cellular signaling pathways crucial to cancer and other diseases.

Quantitative Data Summary

The following tables summarize the biological activities of various quinazolin-4(1H)-one derivatives as reported in the literature, providing a comparative view of their potency against different targets.

Table 1: Enzyme Inhibitory Activity of Quinazolin-4(1H)-one Derivatives

Compound ClassTarget Enzyme(s)Representative IC50 ValuesReference
Quinazolinone-based hydroxamic acidsPI3Kγ, PI3Kδ, HDAC6< 10 nM[1]
Quinazolinone-1,2,3-triazole-acetamide conjugatesα-glucosidase4.8–140.2 μM[2]
4-Hydroxyquinazoline derivativesPARP10.47 ± 0.0032 μM (for IN17)[3]
Novel Quinazolin-4(3H)-one analoguesHDAC6150 nM (for compound 5b)[4]
2-substituted Quinazolin-4(3H)-onesPhosphodiesterase-I, Carbonic Anhydrase-II344.33 ± 4.32 µM (PDE-I), 20.94 ± 0.58 µM (CA-II) for compound 15[5]
4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivativesCDK4, CDK60.01 μM (CDK4), 0.026 μM (CDK6) for compound 13n[6]
Quinazolin-4(3H)-one derivativesCDK2, HER2, EGFR0.173 ± 0.012 µM (CDK2), 0.128 ± 0.024 µM (HER2), 0.097 ± 0.019 µM (EGFR) for compound 2i[7]

Table 2: Antiproliferative Activity of Quinazolin-4(1H)-one Derivatives against Cancer Cell Lines

Compound ClassCell Line(s)Representative GI50/IC50 ValuesReference(s)
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-onesHT29, U87, A2780, H460, BE2-C< 50 nM for 1-naphthyl 39[8]
4-Hydroxyquinazoline derivativesHCT-15, HCC1937 (PARPi-resistant)10.93 ± 0.71 μM (HCT-15), 11.35 ± 0.73 μM (HCC1937) for compound A32[3]
Novel Quinazolin-4(3H)-one analoguesMCF-713.7 μM for compound 5c[4]
2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivativesA549Preferential growth suppression[9]
Quinazolin-4(3H)-one derivativesMCF-7, A27800.20 ± 0.02 µM (MCF7), 0.14 ± 0.03 µM (A2780) for compound 3j and 3g respectively[7]
Dihydroquinazoline-2(1H)-one derivativesA278022.76 μM for CA1-e[10]

Key Mechanisms of Action and Signaling Pathways

Preliminary studies of quinazolin-4(1H)-one derivatives point towards several key mechanisms of action, primarily centered around enzyme inhibition and modulation of critical cellular signaling pathways.

Dual PI3K/HDAC Inhibition

A significant finding is the development of quinazolin-4(1H)-one-based hydroxamic acids as dual inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs).[1] This dual inhibition is a promising strategy in cancer therapy as both pathways are crucial for cell survival and proliferation. The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, while HDACs are key epigenetic regulators.

PI3K_HDAC_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation HDAC HDAC6 Acetylation Protein Acetylation HDAC->Acetylation deacetylates Apoptosis Apoptosis Acetylation->Apoptosis Quinazolinone Quinazolin-4(1H)-one Derivative Quinazolinone->PI3K inhibits Quinazolinone->HDAC inhibits

Dual inhibition of PI3K and HDAC6 signaling pathways.

Tubulin Polymerization Inhibition

Certain 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one analogs have demonstrated potent cytotoxic effects by inhibiting tubulin polymerization.[8] These compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which is essential for mitosis, leading to cell cycle arrest and apoptosis.[8]

Kinase Inhibition

The quinazolin-4(3H)-one scaffold is a well-established framework for designing kinase inhibitors. Derivatives have shown potent inhibitory activity against a range of kinases including Cyclin-Dependent Kinases (CDK2, CDK4/6), Epidermal Growth Factor Receptor (EGFR), and HER2.[6][7] This highlights the potential for developing targeted cancer therapies.

Other Mechanisms
  • PARP Inhibition: 4-Hydroxyquinazoline derivatives have been identified as potent PARP inhibitors, which can be effective in treating cancers with deficiencies in DNA repair mechanisms.[3]

  • HIF-1α Inhibition: Some quinazolin-4-ones have been found to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, a key regulator of cellular response to hypoxia and a critical factor in tumor progression.[11]

  • α-Glucosidase Inhibition: Quinazolinone-1,2,3-triazole-acetamide conjugates have been shown to inhibit α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[2]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the mechanism of action of quinazolin-4(1H)-one derivatives.

General Experimental Workflow

The evaluation of novel quinazolin-4(1H)-one derivatives typically follows a multi-step process from chemical synthesis to detailed biological characterization.

Experimental_Workflow Synthesis Synthesis & Purification of Derivatives Structure Structural Characterization (NMR, MS) Synthesis->Structure Screening Initial Biological Screening (e.g., Enzyme Inhibition, Cell Viability) Structure->Screening Hit Hit Identification Screening->Hit DoseResponse Dose-Response Studies (IC50/GI50 Determination) Hit->DoseResponse Mechanism Mechanism of Action Studies (e.g., CETSA, Western Blot, Cell Cycle Analysis) DoseResponse->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Generalized workflow for drug discovery.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (MTT or SRB Assay)
  • Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Materials: Human cancer cell lines, complete cell culture medium, test compound, MTT or SRB reagent, and a plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • For an MTT assay, add MTT solution and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer.

    • For an SRB assay, fix the cells with trichloroacetic acid, stain with SRB dye, and then solubilize the dye.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 or IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement of a compound within intact cells.[1]

  • Materials: Intact cells, test compound, lysis buffer, and equipment for Western blotting.

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures.

    • Cool the samples and lyse the cells to separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific to the target protein.

    • Target engagement by the compound will stabilize the protein, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

Conclusion

The quinazolin-4(1H)-one scaffold represents a highly versatile platform for the development of novel therapeutic agents. Preliminary studies on a wide range of its derivatives have revealed multiple potential mechanisms of action, including potent inhibition of key enzymes such as PI3K, HDACs, various kinases, and PARP, as well as disruption of fundamental cellular processes like tubulin polymerization. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers and drug development professionals aiming to explore and optimize this promising chemical core for future therapeutic applications. Further investigation into specific derivatives, such as this compound, is warranted to elucidate their precise molecular interactions and therapeutic potential.

References

Discovery and history of quinazolinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Quinazolinone Compounds

Introduction

Quinazolinone and its parent scaffold, quinazoline, represent a cornerstone class of nitrogen-containing heterocyclic compounds. Comprising a benzene ring fused to a pyrimidine ring, this chemical architecture is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives are abundant in nature, forming the core of over 150 alkaloids isolated from plants, animals, and microorganisms.[1][2] The journey of quinazolinone compounds spans from their initial synthesis in the mid-19th century to their current status as indispensable components in modern pharmacology. The stability of the quinazolinone nucleus, coupled with the relative ease of its synthesis and functionalization, has enabled the development of a vast library of compounds with a broad spectrum of biological activities.[1][2] This has led to their successful application as anticancer, antibacterial, anticonvulsant, anti-inflammatory, and antihypertensive agents, among others.[2][3]

This technical guide provides a comprehensive overview of the discovery, history, and key milestones in the development of quinazolinone compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for foundational syntheses, structured quantitative data on biological activities, and visualizations of critical mechanisms of action to facilitate a deeper understanding of this remarkable chemical scaffold.

Early Discovery and Foundational Syntheses

The history of quinazoline chemistry began in the latter half of the 19th century, with several key discoveries laying the groundwork for all subsequent research.

1.1. The First Quinazolinone Derivative: Griess Synthesis (1869)

The first synthesis of a quinazolinone derivative was achieved by Peter Griess in 1869.[4][5][6] He reported that the reaction of cyanogen gas with anthranilic acid in ethanol produced 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][4] This landmark achievement represented the first successful construction of the quinazoline ring system.[4]

Experimental Protocol: Griess Synthesis (Representative)
  • Reactants: Anthranilic acid, Cyanogen gas.

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve anthranilic acid in ethanol in a suitable reaction vessel equipped with a gas inlet tube.

    • Pass a slow stream of cyanogen gas through the ethanolic solution of anthranilic acid at room temperature.

    • Continue the reaction until precipitation of the product is observed or starting material is consumed (monitoring by an appropriate method such as thin-layer chromatography).

    • The initial product formed is 2-ethoxy-4(3H)-quinazolinone through the condensation of anthranilic acid and cyanide in ethanol.[2][7]

    • To obtain other derivatives, this intermediate can be further reacted. For example, refluxing with ammonium hydroxide can yield 2-amino-4(3H)-quinazolinone, while reaction with water can produce 2,4 (1H,3H)-quinazolinedione.[1][8]

    • Isolate the final product by filtration, wash with cold solvent, and purify by recrystallization.

1.2. Synthesis of the Parent Quinazoline (1895-1903)

While Griess created the first derivative, the parent quinazoline molecule was synthesized later. In 1895, August Bischler and Lang reported the synthesis of quinazoline via the decarboxylation of quinazoline-2-carboxylic acid.[4][5][9] A more efficient and satisfactory method was developed shortly after, in 1903, by Siegmund Gabriel. His approach involved the reduction of o-nitrobenzylamine to 2-aminobenzylamine, which was then condensed with formic acid to yield dihydroquinazoline. Subsequent oxidation furnished the aromatic quinazoline ring.[4][9][10] It was during this period that the name "quinazoline" was officially proposed for this class of compounds by Widdege.[1][4][7]

Experimental Protocol: Gabriel Synthesis of Quinazoline (Representative)
  • Starting Material: o-Nitrobenzylamine.

  • Procedure:

    • Reduction: Reduce o-nitrobenzylamine to 2-aminobenzylamine. This can be achieved using a reducing agent such as hydrogen iodide and red phosphorus.[9]

    • Condensation: React the resulting 2-aminobenzylamine with an excess of formic acid. This condensation reaction typically requires heating to form the dihydroquinazoline intermediate.

    • Oxidation: Oxidize the dihydroquinazoline to the fully aromatic quinazoline. This can be accomplished using a mild oxidizing agent.

    • Purification: Isolate and purify the final quinazoline product using standard laboratory techniques such as distillation or chromatography.

1.3. The Niementowski Synthesis (1895)

One of the most versatile and enduring methods for synthesizing 4(3H)-quinazolinones is the Niementowski synthesis, first reported in 1895.[6] This method involves the thermal condensation of anthranilic acid with an amide.[1][11] Its operational simplicity and the ability to generate a wide range of substituted quinazolinones by varying the anthranilic acid and amide starting materials have made it a cornerstone of quinazolinone chemistry.[12]

Experimental Protocol: Niementowski Synthesis (Conventional Heating)
  • Reactants: Anthranilic acid, Formamide (to produce the parent quinazolin-4(3H)-one).

  • Procedure:

    • In an open reaction vessel, mix anthranilic acid with an excess of formamide.[7]

    • Heat the mixture to 120-130 °C.[13] The reaction proceeds via an o-amidobenzamide intermediate with the elimination of water.[1]

    • Maintain the temperature for several hours until the reaction is complete.

    • Allow the reaction mixture to cool, which should induce crystallization of the product.

    • Isolate the crude quinazolin-4(3H)-one by filtration.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or water).

  • Note: Modern variations often employ microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes and can improve yields.[6][12]

Quinazolinones from Natural Sources

Parallel to the development of synthetic methodologies, the exploration of natural products revealed the existence of quinazolinone alkaloids with potent biological activities. The most prominent example is Vasicine (also known as Peganine).

Vasicine was first isolated from the Indian shrub Adhatoda vasica (now Justicia adhatoda) and the herb Peganum harmala.[4] For centuries, extracts from Adhatoda vasica have been a staple in traditional Indian medicine, used primarily as an expectorant and for treating respiratory conditions.[4] The isolation and structural elucidation of vasicine provided a molecular basis for these traditional uses and spurred further investigation into its pharmacological properties. Its oxidized metabolite, vasicinone , also a naturally occurring quinazolinone, has been shown to possess significant biological activities.

// Nodes NP [label="Natural Source\n(Adhatoda vasica)", fillcolor="#F1F3F4", fontcolor="#202124"]; TradMed [label="Traditional Medicine\n(Respiratory Ailments)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isolation [label="Isolation &\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasicine [label="Vasicine\n(Alkaloid)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Metabolic\nOxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasicinone [label="Vasicinone\n(Quinazolinone)", fillcolor="#FBBC05", fontcolor="#202124"]; Bioactivity [label="Biological Activity\n(e.g., Antioxidant,\nAntiproliferative)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DrugLead [label="Drug Development\nLead", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges NP -> TradMed [label="Historical Use"]; NP -> Isolation; TradMed -> Isolation [label="Scientific\nValidation"]; Isolation -> Vasicine; Vasicine -> Oxidation; Oxidation -> Vasicinone; Vasicinone -> Bioactivity; Bioactivity -> DrugLead; } Logical flow from natural product to drug lead.

Evolution into Modern Therapeutics

The versatile quinazolinone scaffold became a focal point for drug discovery throughout the 20th and into the 21st century. Early synthetic derivatives like Methaqualone , introduced in the 1950s, found use as a sedative-hypnotic, demonstrating the central nervous system activity of the scaffold.[14] However, the most significant impact of quinazolinones has been in the fields of oncology and infectious disease.

3.1. Anticancer Agents: EGFR Tyrosine Kinase Inhibitors

A major breakthrough in targeted cancer therapy involved the development of quinazolinone-based inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane tyrosine kinase that, when overexpressed or mutated in tumor cells, leads to uncontrolled cell proliferation and survival.[4][7]

Gefitinib and Erlotinib are quinazolinone-containing small molecules that act as reversible EGFR tyrosine kinase inhibitors (TKIs).[3][9] They competitively bind to the ATP-binding site within the intracellular domain of the receptor, preventing its autophosphorylation and blocking downstream signaling cascades.[4][15] This action inhibits cancer cell growth and can induce apoptosis.[4]

EGFR Signaling Pathway and TKI Inhibition

// Edges EGF -> EGFR [label="Binds"]; EGFR -> P_EGFR [label="Dimerization &\nAutophosphorylation"]; ATP -> P_EGFR; TKI -> P_EGFR [label="Inhibits (Competitive)", color="#EA4335", style=dashed, arrowhead=tee]; P_EGFR -> RAS [label="Activates"]; P_EGFR -> PI3K [label="Activates"]; ERK -> Transcription; AKT -> Transcription; Transcription -> {node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"] Proliferation; Survival; Angiogenesis}; } Mechanism of EGFR Tyrosine Kinase Inhibitors.

Quantitative Data: EGFR Inhibitors

The efficacy of quinazolinone-based EGFR inhibitors is often demonstrated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines, particularly those with specific EGFR mutations.

CompoundCell LineEGFR MutationIC50 Value (nM)Reference
Gefitinib PC-9Exon 19 del77.26[16]
Gefitinib HCC827Exon 19 del13.06[16]
Gefitinib H3255L858R3[16]
Erlotinib PC9Exon 19 del~14.3 (avg)[17]
Osimertinib PC9Exon 19 del33.30[18]

3.2. Antibacterial Agents: DNA Gyrase Inhibitors

Quinazolinone derivatives have also emerged as potent antibacterial agents. One key bacterial target is DNA gyrase (and the related topoisomerase IV), enzymes essential for managing DNA supercoiling during replication and transcription.[19][20] By inhibiting these enzymes, quinazolinone compounds can block DNA synthesis, leading to bacterial cell death.[19] The mechanism involves stabilizing the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands and causing lethal double-stranded breaks.[2][19]

Mechanism of DNA Gyrase Inhibition

// Nodes Gyrase [label="DNA Gyrase\n(Topoisomerase II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="Bacterial DNA\n(Supercoiled)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Gyrase-DNA Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Double-Strand\nCleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Religation [label="DNA Re-ligation\n(Relaxed DNA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinazolinone\nInhibitor", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; TernaryComplex [label="Stabilized Ternary Complex\n(Gyrase-DNA-Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReplicationBlock [label="Replication Fork Blockage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Bacterial Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Gyrase -> Complex; DNA -> Complex; Complex -> Cleavage [label="Catalyzes"]; Cleavage -> Religation [label="Normal Cycle"]; Cleavage -> TernaryComplex; Inhibitor -> TernaryComplex [label="Binds & Stabilizes"]; TernaryComplex -> Religation [style=dashed, arrowhead=tee, label="Prevents"]; TernaryComplex -> ReplicationBlock; ReplicationBlock -> CellDeath; } Inhibition of DNA gyrase by quinazolinone compounds.

Quantitative Data: Antibacterial Quinazolinones

The antibacterial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound ClassOrganismStrainMIC (μg/mL)Reference
4(3H)-Quinazolinone (Cmpd 15)S. aureusATCC 292130.03[5]
4(3H)-Quinazolinone (Cmpd 16)S. aureusATCC 292130.003[5]
4(3H)-Quinazolinone (Cmpd 27)S. aureusATCC 292130.5[5]
4(3H)-Quinazolinone (Cmpd 27)S. aureus(Linezolid-resistant)≤0.5[5]
4(3H)-Quinazolinone (Cmpd 27)S. aureus(Vancomycin-intermediate)≤0.5[5]
Quinazolinone Schiff's Base (Cmpd 16)S. aureus0.5[21]
Quinazolinone Schiff's Base (Cmpd 19)P. aeruginosa0.15[21]

Conclusion

The journey of quinazolinone compounds is a compelling narrative of chemical discovery and therapeutic innovation. From the foundational synthetic work of 19th-century pioneers like Griess and Niementowski to the isolation of bioactive natural alkaloids like vasicine, the scaffold has consistently demonstrated its vast potential. This potential has been realized in the development of life-saving drugs, most notably the EGFR inhibitors that have transformed the treatment landscape for certain cancers. The continued exploration of quinazolinones as antibacterial agents, CNS modulators, and other therapeutic classes highlights the enduring relevance of this chemical core. For researchers in drug development, the rich history of quinazolinones serves as both an inspiration and a practical guide, showcasing how a deep understanding of synthesis, natural product chemistry, and pharmacology can converge to address critical unmet medical needs. The quinazolinone nucleus remains a fertile and promising ground for the discovery of the next generation of therapeutics.

References

The Pivotal Physicochemical Properties of Substituted Quinazolinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The efficacy and developability of these compounds are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of substituted quinazolinones, detailing experimental protocols for their determination and exploring their influence on biological activity through key signaling pathways.

Core Physicochemical Properties: A Quantitative Overview

The biological fate of a drug molecule—its absorption, distribution, metabolism, and excretion (ADME)—is governed by its physicochemical properties. For substituted quinazolinones, the key parameters include acidity (pKa), lipophilicity (logP), solubility, and melting point. These properties are highly sensitive to the nature and position of substituents on the quinazolinone ring system.[4]

Acidity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The quinazolinone core contains basic nitrogen atoms.[5] The pKa of substituted quinazolinones typically falls within the range of 5.78 to 7.62.[6] The electron-withdrawing nature of the carbonyl group in quinazolinones makes them generally stronger bases than their quinazoline counterparts.[6] Substituent effects are significant; for instance, electron-donating groups tend to increase the pKa, while electron-withdrawing groups decrease it.[6]

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of membrane permeability and, consequently, drug absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient between octanol and water (logP). The "Rule of Five" suggests that for optimal oral bioavailability, a logP value should ideally be less than 5.[7]

Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Many quinazolinone derivatives, due to their often rigid and lipophilic structures, exhibit poor water solubility.[5] This can be a significant hurdle in drug development, leading to low bioavailability.[5] Strategies to enhance solubility include salt formation and the use of co-solvents or surfactants.[5]

Melting Point

The melting point is an indicator of the purity and the strength of the crystal lattice of a solid compound. It can influence the dissolution rate and, therefore, the bioavailability of a drug.

Table 1: Physicochemical Properties of Selected Substituted Quinazolinones

Compound/SubstituentpKalogPAqueous SolubilityMelting Point (°C)Citation(s)
Quinazoline3.51-Soluble48[8]
4(3H)-Quinazolinone--2 mg/mL in PBS (with sonication and heating)-[9]
2-Methyl-4(3H)-quinazolinone---231-233[10]
6-Bromo-2-phenyl-3-{[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl}-4(3H)-quinazolinone----[11]
6,8-Dibromo-2-phenyl-3-{[4-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl}-4(3H)-quinazolinone----[11]
N,2-Diphenylquinazolin-4-amine---171-175[12]
N-(4-Chlorophenyl)-2-phenylquinazolin-4-amine---203-206[12]
N-(4-Nitrophenyl)-2-phenylquinazolin-4-amine---199-203[12]
N-(4-Methoxyphenyl)-2-phenylquinazolin-4-amine---196-201[12]
2-Phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine---185-189[12]
2-(2-Methoxyphenyl)-4(3H)-quinazolinone---168-170[13]
2-Phenyl-4(3H)-quinazolinone---153[14]
2-Phenyl-4(3H)-quinazolinecarbonyl---149[14]
2-Phenyl-4(3H)-quinazolinecarboxamide---198[14]

Note: A comprehensive dataset for all properties for a wide range of derivatives is not available in a single source. This table compiles available data and will be updated as more information is gathered.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible determination of physicochemical properties is crucial for structure-activity relationship (SAR) studies and drug candidate selection.

Determination of pKa (Spectrophotometric Method)

This method relies on the difference in the UV-Vis absorption spectra between the ionized and unionized forms of the quinazolinone derivative.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the quinazolinone derivative in a suitable organic solvent (e.g., methanol or DMSO). Prepare a series of buffer solutions with a range of known pH values.

  • Spectral Measurement: Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration. Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms. Plot the absorbance at this wavelength against the pH of the buffer solutions. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 ratio of the ionized and unionized species. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[15]

experimental_workflow_pka cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution (in Organic Solvent) mix Mix Stock with Buffers prep_stock->mix prep_buffers Prepare Buffer Solutions (Varying pH) prep_buffers->mix record_spectra Record UV-Vis Spectra mix->record_spectra plot Plot Absorbance vs. pH record_spectra->plot determine_pka Determine pKa (Henderson-Hasselbalch) plot->determine_pka experimental_workflow_logp cluster_setup Setup cluster_calibration Calibration cluster_analysis Analysis cluster_calculation Calculation setup_hplc Setup RP-HPLC System (C18 Column, Mobile Phase) inject_standards Inject Standards (Known logP) setup_hplc->inject_standards inject_sample Inject Quinazolinone Sample setup_hplc->inject_sample create_curve Create Calibration Curve (log k' vs. logP) inject_standards->create_curve determine_logp Determine logP from Curve create_curve->determine_logp determine_rt Determine Retention Time inject_sample->determine_rt calculate_k Calculate Retention Factor (k') determine_rt->calculate_k calculate_k->determine_logp egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Initiates Response Cellular Response (Proliferation, Survival) Downstream->Response pi3k_akt_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Quinazolinone Quinazolinone Inhibitor Quinazolinone->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activates Response Cellular Response (Growth, Proliferation, Survival) Downstream->Response nfkb_pathway Stimulus Pro-inflammatory Stimulus (e.g., TNFα) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB Quinazolinone Quinazolinone Inhibitor Quinazolinone->IKK Inhibits IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB IκB Degradation GeneTranscription Gene Transcription (Inflammation, Survival)

References

In Silico Prediction of 2,6-Dimethylquinazolin-4(1H)-one Targets: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide outlines a comprehensive in silico workflow to predict and characterize the potential biological targets of a specific, understudied derivative: 2,6-Dimethylquinazolin-4(1H)-one. In the absence of extensive experimental data for this particular compound, this document serves as a procedural whitepaper, detailing a systematic approach for target identification and validation using computational methods. The proposed workflow encompasses reverse docking for broad target screening, molecular docking for binding mode analysis of prioritized targets, and ADMET profiling to assess the compound's drug-likeness. This guide provides detailed hypothetical protocols for these key computational experiments, structured data tables for the anticipated results, and visualizations of the proposed workflows and relevant biological pathways to facilitate a robust in silico investigation.

Introduction

This compound is a small molecule belonging to the quinazolinone class of heterocyclic compounds. While the broader quinazolinone family has been extensively studied, the specific biological profile of this 2,6-dimethyl substituted analog remains largely unexplored. Computational approaches, such as virtual screening and molecular docking, offer a rapid and cost-effective means to generate testable hypotheses regarding the compound's mechanism of action.[4] This whitepaper details a structured in silico strategy to identify and characterize high-probability biological targets for this compound, thereby guiding future experimental validation studies.

Proposed In Silico Target Identification Workflow

A multi-step computational approach is proposed to elucidate the potential biological targets of this compound. This workflow is designed to first cast a wide net to identify a broad range of potential interacting proteins and then systematically refine this list to a smaller set of high-confidence targets.

G In Silico Target Prediction Workflow cluster_0 Target Identification cluster_1 Target Prioritization & Refinement cluster_2 Detailed Interaction Analysis cluster_3 Pharmacokinetic & Toxicity Profiling A This compound 3D Structure Generation B Reverse Docking (e.g., against PDB database) A->B C Ligand-Based Screening (Similarity Search in ChEMBL/PubChem) A->C D Initial Hit List of Potential Targets B->D C->D E Docking Score & Binding Energy Analysis D->E G Prioritized Target List E->G F Literature Review of Target Families (e.g., Kinases, GPCRs) F->G H Molecular Docking with High-Resolution Crystal Structures (e.g., AutoDock Vina) G->H I Analysis of Binding Modes & Intermolecular Interactions H->I L Final List of High-Confidence Putative Targets for Experimental Validation I->L J ADMET Prediction K Drug-Likeness Evaluation (Lipinski's Rule of Five) J->K K->L

Figure 1: Proposed in silico workflow for target prediction.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments proposed in the workflow.

Reverse Docking Protocol

Objective: To identify a broad range of potential protein targets for this compound by screening its structure against a large database of protein binding sites.

Methodology:

  • Ligand Preparation:

    • The 2D structure of this compound will be drawn using a chemical drawing software (e.g., ChemDraw).

    • The 2D structure will be converted to a 3D structure and energy minimized using a suitable force field (e.g., MMFF94).

    • The final 3D structure will be saved in a format compatible with the reverse docking software (e.g., .mol2 or .sdf).

  • Target Database Preparation:

    • A comprehensive database of protein structures with defined binding pockets will be utilized (e.g., the sc-PDB database or a curated subset of the Protein Data Bank).

  • Reverse Docking Simulation:

    • A reverse docking tool (e.g., idock, TarFisDock) will be used to dock the prepared ligand into the binding sites of all proteins in the target database.[5]

    • The docking algorithm will systematically evaluate the binding of the ligand in each pocket, and a scoring function will be used to estimate the binding affinity.

  • Data Analysis:

    • The results will be a ranked list of protein targets based on their predicted binding scores.

    • This initial long list of potential targets will be further filtered and prioritized based on the docking scores and biological relevance.

Molecular Docking Protocol using AutoDock Vina

Objective: To perform a detailed analysis of the binding mode and affinity of this compound with high-priority protein targets identified from the reverse docking screen.

Methodology:

  • Protein and Ligand Preparation:

    • Protein: The 3D crystal structure of the selected target protein will be downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed. Polar hydrogens and appropriate charges (e.g., Gasteiger charges) will be added using AutoDock Tools (ADT). The prepared protein structure will be saved in the PDBQT format.

    • Ligand: The 3D structure of this compound will be prepared in ADT by assigning rotatable bonds and saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box will be defined around the active site of the target protein to encompass the binding pocket. The size and center of the grid box will be determined based on the location of the co-crystallized ligand in the original PDB file or through active site prediction servers.

  • Docking Simulation:

    • AutoDock Vina will be used to perform the docking simulation.[6][7][8][9][10] The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and search algorithm settings, will be provided as input.

    • Vina will generate a set of binding poses for the ligand within the protein's active site, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • The docking results will be visualized using molecular graphics software (e.g., PyMOL, Discovery Studio Visualizer).

    • The binding pose with the lowest binding energy will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

ADMET Prediction Protocol

Objective: To evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to assess its drug-likeness.

Methodology:

  • Input Data: The 2D structure of this compound in SMILES or SDF format will be used as input.

  • ADMET Prediction Software: A variety of online tools and software packages can be used for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab.

  • Predicted Parameters: A comprehensive set of ADMET properties will be calculated, including but not limited to:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) permeability.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hepatotoxicity, skin sensitization.

  • Drug-Likeness Evaluation: The compound will also be evaluated against established drug-likeness rules, such as Lipinski's Rule of Five.

Data Presentation

The quantitative data generated from the in silico analyses will be summarized in the following tables for clear comparison and interpretation.

Table 1: Predicted High-Priority Biological Targets for this compound

Target ProteinGene NameProtein FamilyReverse Docking ScoreMolecular Docking Binding Affinity (kcal/mol)Key Interacting Residues
Epidermal Growth Factor ReceptorEGFRTyrosine Kinase---
Histone Deacetylase 6HDAC6Hydrolase---
Phosphoinositide 3-kinasePIK3CATransferase/Kinase---
Cyclooxygenase-2PTGS2Oxidoreductase---
Dihydrofolate ReductaseDHFROxidoreductase---

Note: The values in this table are placeholders and would be populated with the results from the proposed in silico experiments.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueAcceptable Range
Absorption
Human Intestinal Absorption-> 30%
Caco-2 Permeability (logPapp)-> -5.15
Distribution
Plasma Protein Binding-< 90%
BBB Permeability (logBB)--3.0 to 1.2
Metabolism
CYP2D6 Inhibitor-No
CYP3A4 Inhibitor-No
Excretion
Total Clearance (log ml/min/kg)--
Toxicity
AMES Toxicity-Non-mutagenic
Hepatotoxicity-No
Drug-Likeness
Lipinski's Rule of Five Violations-0

Note: The values in this table are placeholders and would be populated with the results from ADMET prediction software.

Potential Signaling Pathways for Investigation

Based on the common targets of quinazolinone derivatives, several key signaling pathways are of interest for further investigation should this compound be predicted to interact with components of these pathways.

G Potential Signaling Pathways Modulated by Quinazolinone Derivatives cluster_0 EGFR Signaling Pathway cluster_1 PI3K/AKT Signaling Pathway cluster_2 Inflammatory Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 converted by Inflammation Inflammation Prostaglandins->Inflammation

Figure 2: Key signaling pathways potentially targeted by quinazolinones.

Conclusion

This technical guide has outlined a comprehensive and systematic in silico strategy for the prediction of biological targets for this compound. By employing a combination of reverse docking, molecular docking, and ADMET prediction, it is possible to generate a robust, data-driven hypothesis regarding the compound's mechanism of action and its potential as a therapeutic agent. The detailed protocols and data presentation formats provided herein offer a clear roadmap for researchers to undertake such an investigation. The successful execution of this in silico workflow will provide a strong foundation for prioritizing experimental validation studies, ultimately accelerating the drug discovery and development process for this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2,6-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the one-pot synthesis of 2,6-dimethylquinazolin-4(1H)-one, a valuable scaffold in medicinal chemistry and drug development. The synthesis is based on established methods for analogous quinazolinone derivatives, adapted for this specific target molecule.

Introduction

Quinazolin-4(1H)-ones are a class of fused heterocyclic compounds that are of significant interest due to their broad range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The 2,6-dimethyl substituted quinazolinone is a key intermediate for the synthesis of more complex molecules in drug discovery programs. One-pot synthesis protocols offer significant advantages over traditional multi-step methods by reducing reaction time, minimizing waste, and simplifying purification processes, thereby increasing overall efficiency. This application note details a microwave-assisted one-pot synthesis, which has been shown to be a highly effective method for the rapid and efficient production of quinazolinone derivatives.

Comparative Data for One-Pot Quinazolinone Synthesis

The following table summarizes reaction conditions and yields for the one-pot synthesis of various quinazolinone derivatives, providing a comparative context for the expected outcome of the this compound synthesis.

Starting MaterialsReagents/CatalystSolventReaction ConditionsYield (%)Reference
2-Aminobenzamide, Benzyl alcoholCuI, Cs₂CO₃Solvent-freeMicrowave, 130°C, 2h92[1]
Isatoic anhydride, Aromatic aldehyde, Primary amineAcetic acidAcetic acidReflux, 1.5-2.5h79-92
Anthranilic acid, Acid chloride, Primary amineNoneMicrowave7-10 minGood[2]
2-Aminobenzamides, OrthoestersAcetic acidEthanolReflux, 12-24hHigh
2-Amino-5-bromobenzoic acid, FormamideNoneNeat130°C, 4h91

Experimental Protocol: One-Pot Microwave-Assisted Synthesis of this compound

This protocol describes a plausible and efficient one-pot synthesis of this compound from 2-amino-5-methylbenzamide and acetic anhydride under microwave irradiation.

Materials:

  • 2-amino-5-methylbenzamide

  • Acetic anhydride

  • Glacial acetic acid

  • Microwave reactor

  • Round-bottom flask (10 mL) with a magnetic stirrer

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine 2-amino-5-methylbenzamide (1.0 mmol, 150.2 mg), acetic anhydride (2.0 mmol, 0.19 mL), and glacial acetic acid (3 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the reaction mixture at 150°C for 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into ice-cold water (20 mL).

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram of the One-Pot Synthesis Workflow

OnePotSynthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 2-Amino-5-methylbenzamide Microwave Microwave Irradiation (150°C, 20 min) A->Microwave B Acetic Anhydride B->Microwave C Acetic Acid (Solvent) C->Microwave Quench Quench with Ice Water Microwave->Quench Filter Filtration Quench->Filter Purify Purification (Recrystallization or Chromatography) Filter->Purify Product This compound Purify->Product

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathway Representation of Quinazolinone Synthesis

Quinazolinone_Synthesis_Pathway start 2-Amino-5-methylbenzamide intermediate1 N-acylation start->intermediate1 Heat (Microwave) reagent Acetic Anhydride reagent->intermediate1 intermediate2 Intramolecular Cyclization (Dehydration) intermediate1->intermediate2 Heat (Microwave) product This compound intermediate2->product

Caption: Reaction pathway for the formation of this compound.

References

Application Notes and Protocols for the Synthesis of 2,6-Dimethylquinazolin-4(1H)-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for synthesizing 2,6-dimethylquinazolin-4(1H)-one and its analogues. The protocols are based on established synthetic methodologies reported in the scientific literature and are intended to guide researchers in the efficient synthesis and subsequent evaluation of this important class of heterocyclic compounds.

Introduction

Quinazolin-4(1H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. The versatile nature of the quinazolinone scaffold allows for extensive chemical modifications, enabling the development of analogues with tailored pharmacological profiles. This document outlines a general and adaptable synthetic route for the preparation of this compound analogues, along with protocols for characterization and data presentation.

General Synthetic Pathway

The synthesis of this compound analogues can be achieved through a variety of synthetic routes. A common and effective method involves the condensation of an appropriately substituted anthranilic acid or its equivalent with a suitable reagent to form the pyrimidinone ring of the quinazolinone core. A widely employed strategy is the reaction of 2-amino-5-methylbenzoic acid (for the 6-methyl substituent) with an acetyl source to introduce the 2-methyl group, followed by cyclization.

A representative synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_final Final Product Formation A 2-Amino-5-methylbenzoic Acid C N-Acetyl-2-amino-5-methylbenzoic Acid A->C Acetylation B Acetic Anhydride B->C D 2,6-Dimethyl-4H-3,1-benzoxazin-4-one C->D Cyclodehydration F This compound D->F Ring Transformation E Reaction with Amine Source (e.g., Formamide, Ammonia) E->F

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of this compound analogues.

Protocol 1: Synthesis of 2,6-Dimethyl-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol describes the synthesis of the key benzoxazinone intermediate from 2-amino-5-methylbenzoic acid.

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, add 2-amino-5-methylbenzoic acid (1 equivalent).

  • Add an excess of acetic anhydride (e.g., 3-5 equivalents). A catalytic amount of pyridine can be added to facilitate the reaction.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Filter the precipitate using a Buchner funnel, wash with cold water, and dry under vacuum to obtain the crude 2,6-dimethyl-4H-3,1-benzoxazin-4-one. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Synthesis of this compound from Benzoxazinone Intermediate

This protocol outlines the conversion of the benzoxazinone intermediate to the final quinazolinone product.

Materials:

  • 2,6-Dimethyl-4H-3,1-benzoxazin-4-one

  • Formamide or an alternative amine source (e.g., ammonium acetate, ammonia solution)

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or neat formamide)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable high-boiling point solvent or use an excess of formamide as both reactant and solvent.

  • Heat the reaction mixture to a high temperature (typically 150-190 °C) under reflux.

  • Maintain the reaction at this temperature for 4-8 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from ethanol, methanol, or a mixture of DMF and water to yield pure this compound.

Data Presentation

The synthesized compounds should be characterized by various analytical techniques to confirm their structure and purity. The data should be summarized in a clear and organized manner.

Table 1: Physicochemical and Yield Data for Synthesized Analogues
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1 C10H10N2O174.20240-24285
Analogue A SpecifySpecifySpecifySpecify
Analogue B SpecifySpecifySpecifySpecify
Table 2: Spectroscopic Data for this compound
TechniqueKey Signals/Peaks
¹H NMR δ (ppm), multiplicity, J (Hz), integration, assignment
¹³C NMR δ (ppm), assignment
Mass Spec (HRMS) m/z calculated, m/z found
FT-IR ν (cm⁻¹), assignment (e.g., C=O, N-H)

Biological Evaluation Workflow

Many quinazolinone analogues are evaluated for their potential as therapeutic agents. A common application is the assessment of their anticancer activity, often targeting specific signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

Biological_Evaluation A Synthesized Quinazolinone Analogues B In vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Determination of IC50 Values B->C D Lead Compound Identification C->D E Mechanism of Action Studies (e.g., Kinase Inhibition Assay) D->E G In vivo Efficacy Studies (Animal Models) D->G F Target Identification (e.g., EGFR) E->F

Caption: Workflow for biological evaluation of quinazolinone analogues.

Conclusion

The protocols and guidelines presented in these application notes offer a solid foundation for the synthesis and evaluation of this compound analogues. The versatility of the synthetic routes allows for the creation of diverse chemical libraries for screening and development of novel therapeutic agents. Adherence to systematic characterization and data presentation practices is crucial for ensuring the reproducibility and reliability of research findings in this promising area of drug discovery.

Application Notes and Protocols for 2,6-Dimethylquinazolin-4(1H)-one in In Vitro Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,6-Dimethylquinazolin-4(1H)-one in in vitro cancer cell line assays. While specific data for this particular compound is limited in publicly available literature, the protocols and expected outcomes are based on the well-established anticancer properties of the broader quinazolinone class of molecules.

Introduction to Quinazolinones in Cancer Research

Quinazolinone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. Several quinazolinone-based drugs have been approved by the FDA for cancer treatment, such as gefitinib, erlotinib, and lapatinib. The core structure of quinazolinone serves as a versatile scaffold for the development of targeted cancer therapies.

The anticancer mechanisms of quinazolinone derivatives are diverse and include:

  • Inhibition of Tubulin Polymerization: Many quinazolinone derivatives disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest: By interfering with key cell cycle regulators, quinazolinone derivatives can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Kinase Inhibition: Several derivatives act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are crucial for cancer cell growth and survival.

Postulated Mechanism of Action for this compound

Based on the activities of structurally related compounds, this compound is hypothesized to exert its anticancer effects primarily through the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and induction of apoptosis.

G cluster_drug Cellular Effects cluster_pathway Mechanism of Action cluster_outcome Cellular Outcome drug This compound tubulin Tubulin Polymerization Inhibition drug->tubulin microtubule Microtubule Disruption tubulin->microtubule mitotic_spindle Mitotic Spindle Failure microtubule->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Postulated mechanism of this compound.

Quantitative Data Summary

Compound ClassCancer Cell LineAssay TypeMeasurementValue (µM)Reference
Quinazolin-4(3H)-one EstersMCF7 (Breast)CytotoxicityIC500.49 - 15.72
Quinazolin-4(3H)-one HydrazidesMCF7 (Breast)CytotoxicityIC500.20 - 0.84
Quinazolin-4(3H)-one EstersA2780 (Ovarian)CytotoxicityIC500.49 - 16.43
Quinazolin-4(3H)-one HydrazidesA2780 (Ovarian)CytotoxicityIC500.14 - 3.00
2,3-Dihydroquinazolin-4(1H)-onesPC3 (Prostate)MTTIC50< 15
2,3-Dihydroquinazolin-4(1H)-onesDU145 (Prostate)MTTIC50< 15
Quinazolinone DerivativesHEPG2 (Liver)MTTIC506.90
Quinazolinone DerivativesMCF7 (Breast)MTTIC503.84
2-Substituted Quinazolin-4(3H)-onesJurkat (T-cell ALL)CytotoxicityIC50< 5
2-Substituted Quinazolin-4(3H)-onesNB4 (APL)CytotoxicityIC50< 5

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer effects of this compound. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

General Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solution of This compound in DMSO treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Culture and Seed Cancer Cell Lines prep_cells->treat_cells viability Cell Viability Assay (MTT / MTS) treat_cells->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat_cells->cell_cycle western_blot Western Blotting treat_cells->western_blot analyze_data Analyze Data and Determine IC50, Apoptosis %, etc. viability->analyze_data apoptosis->analyze_data cell_cycle->analyze_data western_blot->analyze_data

Caption: General workflow for in vitro cancer cell line assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and attached cells) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.

Western Blotting

Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-AKA, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

By following these protocols, researchers can effectively evaluate the in vitro anticancer potential of this compound and elucidate its mechanism of action.

Application Notes and Protocols for Antimicrobial Screening of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in the effective antimicrobial screening of quinazolinone derivatives. The following sections provide detailed methodologies for key assays, a summary of representative quantitative data, and visualizations of experimental workflows and the mechanism of action.

Introduction to Antimicrobial Screening of Quinazolinone Derivatives

Quinazolinone derivatives have emerged as a significant class of heterocyclic compounds with a wide spectrum of biological activities, including promising antimicrobial effects.[1][2] Effective screening of these derivatives is crucial for the identification of lead compounds in the development of new antimicrobial agents. Standardized assays are employed to determine the susceptibility of various microorganisms to these compounds, providing quantitative data on their potency. The primary screening assays include broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar-based methods like agar well diffusion for initial screening. Subsequent assays can determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to assess whether the compounds are bacteriostatic/fungistatic or bactericidal/fungicidal.

Key Antimicrobial Screening Assays

This section details the protocols for the most common assays used in the antimicrobial screening of quinazolinone derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Protocol:

  • Preparation of Quinazolinone Derivative Stock Solution:

    • Accurately weigh the quinazolinone derivative and dissolve it in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[4]

    • Further dilute the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to create a working solution at twice the highest desired final concentration.[1][4]

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, dispense 50 µL of the appropriate sterile broth into all wells, except for the first column.[4]

    • Add 100 µL of the working solution of the quinazolinone derivative to the wells in the first column.[4]

    • Perform a two-fold serial dilution by transferring 50 µL from the wells in the first column to the corresponding wells in the second column. Mix thoroughly by pipetting up and down.[5]

    • Continue this serial dilution process across the plate to the desired final concentration, typically up to column 10. Discard 50 µL from the wells of the last dilution column.[6]

    • Column 11 will serve as the growth control (broth and inoculum only), and column 12 will serve as the sterility control (broth only).[4]

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.[4]

    • Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[4][7]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[3]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well (columns 1-11), bringing the final volume to 100 µL.[4]

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-24 hours for bacteria and at a suitable temperature and duration for fungi.[3]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the quinazolinone derivative at which there is no visible growth.[3] The use of a growth indicator like Alamar Blue can also aid in the determination, where a color change indicates microbial growth.[1]

Agar Well Diffusion Assay

The agar well diffusion method is a preliminary screening tool to assess the antimicrobial activity of a compound.[2]

Protocol:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri dishes.[2]

    • Allow the agar to solidify completely in a sterile environment.

  • Inoculation of Agar Plates:

    • Prepare a standardized microbial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).[2]

    • Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a uniform lawn of growth.[8]

  • Creation of Wells and Application of Test Compound:

    • Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[9]

    • Carefully add a specific volume (e.g., 50-100 µL) of the quinazolinone derivative solution (at a known concentration) into each well.[10]

    • Include positive control wells (containing a known antibiotic) and negative control wells (containing the solvent used to dissolve the compound).[11]

  • Incubation and Measurement:

    • Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar.

    • Invert the plates and incubate at 37°C for 24 hours for bacteria or at an appropriate temperature for 48-72 hours for fungi.[11]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[12]

Determination of Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC)

These assays are performed after the MIC is determined to ascertain whether the compound has a cidal (killing) or static (inhibiting) effect.

Protocol:

  • Subculturing from MIC Wells:

    • Following the MIC determination from the broth microdilution assay, select the wells that show no visible growth (i.e., the MIC well and the wells with higher concentrations).[1]

    • Using a sterile pipette tip or loop, take a small aliquot (e.g., 10-20 µL) from each of these clear wells.

  • Plating and Incubation:

    • Spread the aliquot onto a fresh, drug-free agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[1]

    • Incubate the plates under the same conditions as the initial MIC assay.[1]

  • Interpretation of Results:

    • After incubation, observe the plates for any microbial growth.

    • The MBC is the lowest concentration of the quinazolinone derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]

    • The MFC is the lowest concentration that shows either no growth or a significant reduction (e.g., fewer than three colonies) in the fungal inoculum.

Data Presentation: Summary of Antimicrobial Activity

The following tables summarize representative quantitative data for the antimicrobial activity of various quinazolinone derivatives from published literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quinazolinone Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Compound 20 Staphylococcus aureus500[12]
Compound 20 Bacillus subtilis500[12]
Compound 19 Pseudomonas aeruginosa150[12]
Compound 4a Escherichia coli4
Compound 4a Staphylococcus aureus4
Compound 4a Candida albicans2
Compound 5a Escherichia coli1
Compound 5a Staphylococcus aureus1.95[1]
Compound 5b Pseudomonas aeruginosa0.49[1]
Compound 13 Staphylococcus aureus65
Compound 13 Escherichia coli65
Compound 15 Candida albicans77

Table 2: Minimum Bactericidal Concentration (MBC) of Representative Quinazolinone Derivatives

Compound IDTarget MicroorganismMBC (µg/mL)Reference
Compound 27 S. aureus (MRSA)1
Compound 27 S. aureus (VISA)1
Compound 2 S. aureus (MRSA)4
Compound 3 Escherichia coli>512
Compound 4 Staphylococcus aureus512
Compound 7 Pseudomonas aeruginosa>512

Table 3: Inhibition Zone Diameters of Representative Quinazolinone Derivatives

Compound IDTarget MicroorganismConcentrationInhibition Zone (mm)Reference
Compound 9 Bacillus cereus1 mg/ml14 ± 0.11[12]
Compound 15 Staphylococcus aureus1 mg/ml15 ± 0.18[12]
Compound 16 Klebsiella pneumoniae1 mg/ml16 ± 0.12[12]
THTQ Escherichia coli30 mg/mL15
THTQ Staphylococcus aureus30 mg/mL16
THTQ Aspergillus niger30 mg/mL28.57

Visualization of Workflows and Mechanisms

Experimental Workflows

The following diagrams illustrate the workflows for the described antimicrobial screening assays.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Quinazolinone Stock Solution prep_plate Prepare 96-well Plate with Serial Dilutions prep_compound->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-24h at 37°C) inoculate->incubate read_mic Visually Inspect for Growth (Determine MIC) incubate->read_mic

Broth Microdilution and MIC Determination Workflow.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare Agar Plates inoculate_plate Inoculate Agar Surface prep_agar->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate prep_compound Prepare Quinazolinone Solution add_compound Add Compound to Wells prep_compound->add_compound create_wells Create Wells in Agar inoculate_plate->create_wells create_wells->add_compound incubate Incubate Plates (24-72h) add_compound->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Agar Well Diffusion Assay Workflow.

MBC_MFC_Workflow cluster_mic Prerequisite cluster_assay Assay cluster_analysis Analysis mic_determined MIC Determined from Broth Microdilution subculture Subculture from Clear Wells (MIC and higher conc.) mic_determined->subculture plate Plate onto Drug-Free Agar subculture->plate incubate Incubate Plates plate->incubate observe_growth Observe for Growth (Determine MBC/MFC) incubate->observe_growth

MBC/MFC Determination Workflow.
Proposed Mechanism of Action: DNA Gyrase Inhibition

A significant number of quinazolinone derivatives exert their antimicrobial effect by targeting bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition quinazolinone Quinazolinone Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) quinazolinone->dna_gyrase Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Mechanism of Action: DNA Gyrase Inhibition.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 2,6-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can contribute to a variety of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. Quinazolinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[1][2][3][4] This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of a specific derivative, 2,6-Dimethylquinazolin-4(1H)-one.

The following protocols detail both in vitro and in vivo methods to characterize the compound's efficacy and elucidate its potential mechanism of action by investigating its effects on key inflammatory mediators and signaling pathways. The primary in vitro model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a well-established system for studying inflammation.[5][6] The principal in vivo model described is the carrageenan-induced paw edema in rats, a classic and reproducible model of acute inflammation.[7][8][9]

In Vitro Anti-inflammatory Activity Assessment

The initial assessment of this compound's anti-inflammatory activity is performed using the murine macrophage cell line RAW 264.7. These cells, when stimulated with LPS, produce a variety of pro-inflammatory mediators, providing a robust system for screening anti-inflammatory compounds.[5]

Experimental Workflow for In Vitro Assays

cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Endpoint Assays RAW 264.7 Culture RAW 264.7 Culture Cell Seeding Cell Seeding RAW 264.7 Culture->Cell Seeding Compound Treatment Pre-treatment with This compound Cell Seeding->Compound Treatment LPS Stimulation Stimulation with LPS Compound Treatment->LPS Stimulation Cell Viability MTT Assay LPS Stimulation->Cell Viability NO Production Griess Assay LPS Stimulation->NO Production Cytokine Levels ELISA (TNF-α, IL-6) LPS Stimulation->Cytokine Levels Protein Expression Western Blot LPS Stimulation->Protein Expression

Caption: Workflow for in vitro anti-inflammatory assays.

Protocol 1: Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic potential of this compound to ensure that any observed anti-inflammatory effects are not a result of cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[10]

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration ≤ 0.1%) for 24 hours.[5]

  • After the incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][10]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Data Presentation:

Concentration (µM)Absorbance (570 nm)Cell Viability (%)
Control (Vehicle)(Value)100
1(Value)(Value)
5(Value)(Value)
10(Value)(Value)
25(Value)(Value)
50(Value)(Value)
100(Value)(Value)
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[11][12]

Materials:

  • Supernatants from cell cultures treated as described below

  • Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[13]

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[5]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[5]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]

  • Collect 100 µL of the cell culture supernatant from each well.[5]

  • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent.[13]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[5]

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNitrite Concentration (µM)Inhibition of NO Production (%)
Control(Value)-
LPS (1 µg/mL)(Value)0
LPS + Compound (Conc. 1)(Value)(Value)
LPS + Compound (Conc. 2)(Value)(Value)
LPS + Compound (Conc. 3)(Value)(Value)
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[14][15]

Materials:

  • Supernatants from cell cultures treated as described below

  • Commercially available ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[5]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[5]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]

  • Collect the cell-free supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control(Value)(Value)
LPS (1 µg/mL)(Value)(Value)
LPS + Compound (Conc. 1)(Value)(Value)
LPS + Compound (Conc. 2)(Value)(Value)
LPS + Compound (Conc. 3)(Value)(Value)
Protocol 4: Western Blotting for Signaling Pathway Analysis

Western blotting is used to determine the effect of this compound on the protein levels of key inflammatory enzymes (iNOS, COX-2) and signaling proteins (phosphorylated IκBα, p38, ERK, JNK) to elucidate its mechanism of action.[16][17][18]

Materials:

  • Cell lysates

  • RIPA buffer

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate overnight.[5]

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).[5]

  • Lyse the cells with RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA or Bradford protein assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Block the membranes and incubate with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

Data Presentation: Present the results as representative Western blot images and bar graphs showing the relative protein expression levels (normalized to a loading control).

Inflammatory Signaling Pathways

LPS stimulation of macrophages activates several intracellular signaling cascades that lead to the production of inflammatory mediators. The NF-κB and MAPK pathways are central to this response.[19][20][21]

NF-κB Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB NF-κB (p65/p50) IkBa_deg->NFkB NFkB_nuc NF-κB Translocation to Nucleus NFkB->NFkB_nuc Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Compound This compound Compound->IKK Inhibition?

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK Transcription Transcription Factors (e.g., AP-1) p38->Transcription ERK->Transcription JNK->Transcription Genes Pro-inflammatory Gene Expression Transcription->Genes Compound This compound Compound->MAPKK Inhibition?

Caption: Simplified MAPK signaling pathway.

In Vivo Anti-inflammatory Activity Assessment

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of compounds.[7][8][9]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control

    • Group III: Reference drug + Carrageenan

    • Group IV-VI: this compound (different doses) + Carrageenan

  • Administer the vehicle, reference drug, or this compound orally or intraperitoneally 1 hour before carrageenan injection.[9]

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.[7]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]

  • Calculate the percentage increase in paw volume and the percentage inhibition of edema.

Data Analysis:

  • Increase in paw volume (mL): Final paw volume - Initial paw volume

  • Percentage inhibition of edema (%): [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation:

GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%) at 3h
Vehicle Control-(Value)-
Carrageenan Control-(Value)0
Indomethacin10(Value)(Value)
CompoundDose 1(Value)(Value)
CompoundDose 2(Value)(Value)
CompoundDose 3(Value)(Value)

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of this compound. The in vitro assays will establish the compound's direct effects on macrophage-mediated inflammation and offer insights into its mechanism of action by examining key signaling pathways. The in vivo model will then serve to confirm these findings in a physiological context. The systematic application of these methods will generate the necessary data to determine the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Application Notes and Protocols for Molecular Docking of 2,6-Dimethylquinazolin-4(1H)-one with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in-silico analysis of 2,6-Dimethylquinazolin-4(1H)-one, a quinazolinone derivative with significant therapeutic potential. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and central nervous system (CNS) effects. This document outlines the probable target proteins for this compound based on studies of structurally similar compounds and provides detailed protocols for molecular docking studies to investigate its binding interactions.

Introduction to this compound

This compound belongs to the quinazolinone class of heterocyclic compounds. The core quinazolinone structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] Derivatives of quinazolinone have been extensively explored for their therapeutic potential against a multitude of diseases.[2] While specific studies on this compound are limited, the biological activities of analogous methylated quinazolinones suggest potential anticancer and anti-inflammatory properties.[3][4][5] Molecular docking, a powerful computational tool, is instrumental in predicting and analyzing the binding of this compound to its putative protein targets, thereby elucidating its mechanism of action and guiding further drug development efforts.[6]

Potential Protein Targets and Signaling Pathways

Based on the known biological activities of quinazolinone derivatives, the following proteins are proposed as potential targets for this compound:

  • Tubulin (Anticancer Target): Many quinazolinone derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.[7][8] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[7][9]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (Anticancer Target): The quinazoline scaffold is a key feature of several approved EGFR tyrosine kinase inhibitors used in cancer therapy.[8] These inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.

  • Cyclooxygenase-2 (COX-2) (Anti-inflammatory Target): Quinazolinone derivatives have demonstrated significant anti-inflammatory activity, often attributed to the inhibition of COX-2.[4][10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 reduces the production of these prostaglandins, leading to an anti-inflammatory effect.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Quinazolinone This compound Quinazolinone->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Quinazolinone This compound Quinazolinone->COX2 Inhibits

Caption: COX-2 Inflammatory Pathway.

Molecular Docking Protocols

A generalized workflow for molecular docking of this compound is presented below. This protocol can be adapted for various software packages such as AutoDock, AutoDock Vina, or Schrödinger Suite.

Experimental Workflow Diagram

Docking_Workflow Start Start Prep_Protein Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) Start->Prep_Protein Prep_Ligand Ligand Preparation (2D to 3D Conversion, Energy Minimization) Start->Prep_Ligand Grid_Generation Grid Box Generation (Define Active Site) Prep_Protein->Grid_Generation Docking Molecular Docking Simulation Prep_Ligand->Docking Grid_Generation->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Visualization Visualization of Poses Analysis->Visualization End End Visualization->End

Caption: Molecular Docking Workflow.

Detailed Protocol

1. Protein Preparation

  • 1.1. Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Tubulin: PDB ID: 1SA0 (Bovine tubulin complexed with colchicine)

    • EGFR Tyrosine Kinase: PDB ID: 1M17 (Human EGFR kinase domain complexed with a quinazoline inhibitor)

    • COX-2: PDB ID: 5IKR (Human COX-2 with a selective inhibitor)

  • 1.2. Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file using software like UCSF Chimera or PyMOL.

  • 1.3. Pre-processing: Add polar hydrogens, assign atomic charges (e.g., Gasteiger charges), and repair any missing atoms or residues using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.

2. Ligand Preparation

  • 2.1. Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or MarvinSketch.

  • 2.2. 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D format (.sdf or .mol2). Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or the LigPrep module in Schrödinger.

3. Molecular Docking Simulation

  • 3.1. Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The dimensions and center of the grid should be determined based on the position of the co-crystallized ligand in the original PDB structure or by using active site prediction tools.

  • 3.2. Docking Algorithm: Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore different conformations and orientations of the ligand within the defined active site.

  • 3.3. Execution: Run the docking simulation. The number of genetic algorithm runs and other parameters should be set according to the software's recommendations to ensure a thorough search of the conformational space.

4. Analysis of Results

  • 4.1. Binding Affinity: The docking software will calculate the binding affinity (typically in kcal/mol) for each docked pose. The pose with the lowest binding energy is generally considered the most favorable.

  • 4.2. Interaction Analysis: Visualize the best-docked pose to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of the target protein.

Data Presentation

The quantitative results from molecular docking studies should be summarized in a clear and structured format to facilitate comparison.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Tubulin1SA0--
EGFR Tyrosine Kinase1M17--
COX-25IKR--

Note: The binding affinities and key interacting residues are to be filled in upon completion of the molecular docking simulations as described in the protocol.

Table 2: Comparison of Binding Affinities with Known Inhibitors

Target ProteinKnown InhibitorPDB ID of ComplexBinding Affinity (kcal/mol)This compound Binding Affinity (kcal/mol)
TubulinColchicine1SA0--
EGFR Tyrosine KinaseErlotinib1M17-8.5 to -10.0[8]-
COX-2Celecoxib5IKR-9.0 to -11.0-

Note: Binding affinities for known inhibitors are approximate values from the literature and should be recalculated under the same docking conditions for a direct comparison.

Conclusion

These application notes provide a framework for investigating the therapeutic potential of this compound through molecular docking. By identifying potential protein targets and providing a detailed protocol for in-silico analysis, researchers can gain valuable insights into the compound's mechanism of action. The data generated from these studies will be crucial for guiding the synthesis of more potent analogs and for the rational design of future drug candidates based on the quinazolinone scaffold.

References

Application Notes and Protocols: High-Throughput Screening of a 2,6-Dimethylquinazolin-4(1H)-one Analogue Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Notably, certain analogues have emerged as potent inhibitors of key signaling molecules implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and components of the PI3K/Akt/mTOR pathway.[3][4][5] The 2,6-disubstituted quinazolin-4(1H)-one scaffold, in particular, serves as a valuable template for the development of targeted therapeutics.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a focused library of 2,6-Dimethylquinazolin-4(1H)-one analogues. The objective is to identify and characterize novel inhibitors of EGFR and the PI3K/Akt/mTOR signaling pathway, which are frequently dysregulated in various cancers.[6][7] These protocols are designed to guide researchers through the synthesis of the compound library, subsequent screening assays, and data analysis.

Data Presentation: Inhibitory Activity of this compound Analogues

The following tables summarize the inhibitory activities of a representative set of this compound analogues against EGFR and a cancer cell line with a dysregulated PI3K/Akt/mTOR pathway.

Table 1: EGFR Kinase Inhibitory Activity

Compound IDR-Group at Position 2R-Group at Position 3IC50 (nM) vs. EGFR
Ref-Gefitinib --18.14[3]
QZ-1 -CH₃-Phenyl13.40[3]
QZ-2 -SCH₂-Ph-H15.1 (GI50)[3]
QZ-3 4-aminoanilinoVarious0.05 - 0.1[8]
QZ-4 Thio-benzyl-Phenyl15.85 (µM, MCF-7)[6]
QZ-5 Imine derivativesVarious<50 (nM, A549)[4]

Table 2: Antiproliferative Activity in PI3K Pathway-Activated Cancer Cell Line (T47D)

Compound IDR-Group at Position 2R-Group at Position 8IC50 (µM) in T47D Cells
Ref-PI-103 --Not specified
IMID-1 morpholinomethanone4-Fluorophenyl>10
IMID-2 morpholinomethanone3-Fluorophenyl>10
IMID-3 morpholinomethanone2-Fluorophenyl>10
IMID-4 (4-methylpiperazin-1-yl)methanone3-Fluorophenyl9.4
IMID-5 (4-methylpiperazin-1-yl)methanone3-pyridinyl7.9[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2,6-Disubstituted Quinazolin-4(1H)-one Analogue Library

This protocol outlines a solid-phase synthesis approach for generating a library of 2,6-disubstituted quinazolin-4(1H)-ones, which is amenable to combinatorial chemistry for creating diverse analogues.[10]

Materials:

  • Wang resin

  • 2,4-dichloro-6-hydroxyquinazoline

  • A diverse set of primary amines (R1-NH2)

  • A diverse set of alcohols (R2-OH)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the Wang resin in DCM for 30 minutes.

  • Attachment of Linker: React the swollen resin with 2,4-dichloro-6-hydroxyquinazoline in the presence of DIPEA in DCM. Agitate the mixture at room temperature for 12 hours.

  • Washing: Wash the resin sequentially with DCM, methanol, and then DCM again to remove excess reagents.

  • First Nucleophilic Substitution: Divide the resin into separate reaction vessels. To each vessel, add a unique primary amine (R1-NH2) in a solution of DIPEA in DCM. Agitate at room temperature for 16 hours. This step introduces diversity at the 2-position.

  • Washing: Wash the resin as described in step 3.

  • Second Nucleophilic Substitution: To each reaction vessel, add a unique alcohol (R2-OH) in a solution of DIPEA in DCM. Agitate at 50°C for 24 hours. This step introduces diversity at the 6-position.

  • Washing: Wash the resin as described in step 3.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/DCM (e.g., 95:5 v/v) for 2 hours to release the final 2,6-disubstituted quinazolin-4(1H)-one products.

  • Purification and Characterization: Collect the cleavage solution, evaporate the solvent, and purify the crude product by preparative HPLC. Characterize the final compounds by LC-MS and NMR.

Protocol 2: High-Throughput Screening for EGFR Kinase Inhibitors using HTRF

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for screening the synthesized library against EGFR kinase.[11]

Materials:

  • Recombinant human EGFR kinase

  • HTRF KinEASE-TK substrate-biotin

  • ATP

  • Europium cryptate-labeled anti-phosphotyrosine antibody (TK-Antibody-Cryptate)

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 2 µL of each library compound in DMSO into the wells of a 384-well plate. Include positive (known EGFR inhibitor, e.g., Gefitinib) and negative (DMSO) controls.

  • Enzyme and Substrate Addition: Prepare a master mix containing EGFR kinase and the TK substrate-biotin in assay buffer. Add 4 µL of this mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction: Prepare an ATP solution in assay buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at its Km value.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing TK-Antibody-Cryptate and Streptavidin-XL665 in detection buffer. Add 10 µL of the detection mix to each well to stop the reaction.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Reading: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition are selected as hits for further validation and IC50 determination.

Protocol 3: Cellular Assay for PI3K/Akt/mTOR Pathway Inhibition

This protocol outlines a cell-based assay to assess the inhibitory effect of the synthesized compounds on the PI3K/Akt/mTOR pathway using a reporter gene assay.[12]

Materials:

  • CellSensor® T-REx™ FOXO3 DBE-bla HeLa cell line

  • Doxycycline

  • Insulin-like growth factor 1 (IGF-1)

  • LiveBLAzer™ FRET-B/G Substrate

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the CellSensor® cells in a 384-well black-walled, clear-bottom plate and incubate overnight.

  • Compound Addition: Add the library compounds to the wells.

  • Induction and Stimulation: Add doxycycline to induce FOXO3 expression, followed by IGF-1 to stimulate the PI3K/Akt pathway. Incubate for 5 hours.

  • Substrate Loading: Add the LiveBLAzer™ FRET-B/G Substrate to each well and incubate at room temperature for 2 hours in the dark.

  • Signal Reading: Read the plate on a fluorescence plate reader with excitation at 409 nm and emission at 460 nm and 530 nm.

  • Data Analysis: Calculate the emission ratio (460 nm / 530 nm). Inhibition of the PI3K/Akt pathway will result in an increased ratio. Identify hit compounds that show a significant increase in the emission ratio compared to controls.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Quinazolinone This compound Analogue Quinazolinone->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Activates to mTORC1 mTORC1 Akt->mTORC1 Activates to CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes to Quinazolinone This compound Analogue Quinazolinone->PI3K Inhibits to PTEN PTEN PTEN->PIP3 Dephosphorylates to HTS_Workflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization SolidPhase Solid-Phase Synthesis of This compound Analogue Library Purification Purification & Characterization (HPLC, LC-MS, NMR) SolidPhase->Purification PrimaryScreen Primary HTS (EGFR HTRF & PI3K Cellular Assays) Purification->PrimaryScreen HitSelection Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Curves (IC50 Determination) HitSelection->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR

References

Application Notes and Protocols for Evaluating 2,6-Dimethylquinazolin-4(1H)-one Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them privileged structures in medicinal chemistry.[1][2] Various analogues have demonstrated potential as anticancer agents, with mechanisms of action that include the inhibition of critical cellular targets such as tubulin, epidermal growth factor receptor (EGFR) kinase, and cyclin-dependent kinases (CDKs).[3][4][5][6][7] This document provides a comprehensive set of cell-based assay protocols to evaluate the efficacy of 2,6-Dimethylquinazolin-4(1H)-one, a member of this versatile chemical class.

The following protocols are designed to assess the cytotoxic and potential anti-proliferative effects of this compound on cancer cell lines. The methodologies include a primary cytotoxicity screening, an apoptosis induction assay, and a target-based assay focused on tubulin polymerization, a known target for some quinazolinone compounds.[4] These protocols can be adapted for various cancer cell lines and serve as a foundational guide for the preclinical evaluation of this compound.

Experimental Workflow

The overall experimental workflow for evaluating the efficacy of this compound is depicted below.

G cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cluster_results Results Compound_Prep Compound Preparation (this compound) MTT_Assay Cell Viability Assay (MTT) Compound_Prep->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Compound_Prep->Apoptosis_Assay Tubulin_Assay Tubulin Polymerization Assay Compound_Prep->Tubulin_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) Cell_Culture->MTT_Assay Cell_Culture->Apoptosis_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Tubulin_Inhib Analysis of Tubulin Inhibition Tubulin_Assay->Tubulin_Inhib Efficacy_Eval Efficacy Evaluation IC50_Calc->Efficacy_Eval Apoptosis_Quant->Efficacy_Eval Tubulin_Inhib->Efficacy_Eval

Caption: Experimental workflow for the evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HeLa)[8][9]

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (HeLa)
0.198.5 ± 2.197.8 ± 3.4
185.3 ± 4.582.1 ± 5.2
1052.1 ± 3.848.9 ± 4.1
5021.7 ± 2.918.5 ± 3.3
1008.2 ± 1.55.6 ± 2.0
IC50 (µM) 9.8 8.5

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control95.2 ± 1.82.1 ± 0.51.5 ± 0.31.2 ± 0.4
Compound (IC50)45.8 ± 3.528.7 ± 2.920.1 ± 2.55.4 ± 1.1
Compound (2x IC50)20.1 ± 2.735.4 ± 3.138.9 ± 3.85.6 ± 1.3

Protocol 3: Tubulin Polymerization Assay

This in vitro assay assesses the effect of this compound on tubulin polymerization, a potential mechanism of action for quinazolinone derivatives.[4]

Materials:

  • This compound

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Paclitaxel (positive control)

  • Nocodazole (negative control)

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add tubulin, GTP, and the test compound at various concentrations.

  • Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

  • Absorbance Reading: Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the treated samples to the controls.

Data Presentation:

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)
This compound115.2 ± 2.8
1048.9 ± 5.1
5085.3 ± 6.7
Paclitaxel (Positive Control)1095.1 ± 4.2 (promotes polymerization)
Nocodazole (Negative Control)1092.5 ± 3.9

Signaling Pathway

Quinazolinone derivatives can exert their cytotoxic effects through various signaling pathways. Inhibition of tubulin polymerization, for instance, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

G cluster_pathway Apoptosis Induction Pathway Compound This compound Tubulin Tubulin Compound->Tubulin Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules CellCycle G2/M Arrest Microtubules->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis Induction

Caption: Potential signaling pathway for this compound.

Disclaimer: The protocols and data presented are for illustrative purposes and should be optimized for specific experimental conditions. The proposed mechanism of action is based on the known activities of the quinazolinone class of compounds and requires experimental validation for this compound.

References

Application Notes and Protocols for the Characterization of 2,6-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 2,6-Dimethylquinazolin-4(1H)-one. The following protocols are foundational and may require optimization based on the specific sample matrix and available instrumentation.

Spectroscopic Characterization

Spectroscopic methods are essential for the primary structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Processing: Process the spectrum to reference the solvent peak. Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Data (Reference Data from Similar Compounds):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H (C5, C7, C8)7.0 - 8.0m3H
NH8.0 - 8.5 (broad)s1H
C2-CH₃~2.3s3H
C6-CH₃~2.4s3H

1.1.2. ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher ¹³C NMR spectrometer.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • Data Processing: Process the spectrum and reference it to the solvent peak.

Expected ¹³C NMR Spectral Data (Reference Data from Similar Compounds): [1][2]

CarbonExpected Chemical Shift (ppm)
C=O~163
C2~150
C4a, C8a120 - 150
Aromatic C-H115 - 135
Aromatic C-CH₃130 - 140
C2-CH₃~21
C6-CH₃~21
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass data.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[3]

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source is recommended.[3]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Identify the molecular ion peak and determine its accurate mass to confirm the elemental composition.[3]

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺175.0866

Note: The mass spectrum of the closely related 2-methyl-4(1H)-quinazolinone is available for reference.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Spectral Data (Reference Data from Similar Compounds): [1]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3200 - 3400
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (amide)1650 - 1690
C=N stretch1600 - 1640
C=C stretch (aromatic)1450 - 1600

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method is generally suitable for quinazolinone derivatives.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 5-20 µL.

    • Column Temperature: 25-30 °C.

    • Detector: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy). A wavelength around 220-340 nm is a good starting point.[5]

  • Data Analysis: The retention time is used for identification, and the peak area is used for quantification against a standard of known concentration.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC

Caption: Overall experimental workflow for the synthesis and characterization.

HPLC_Method_Development start Start HPLC Method Development column_selection Select Column (e.g., C18) start->column_selection mobile_phase Optimize Mobile Phase (Aqueous:Organic Ratio) column_selection->mobile_phase detection Select Detection Wavelength (UV-Vis Scan) mobile_phase->detection injection Optimize Injection Volume detection->injection validation Method Validation (Linearity, Precision, Accuracy) injection->validation final_method Finalized HPLC Method validation->final_method

Caption: Logical steps for HPLC method development.

References

Troubleshooting & Optimization

Optimizing reaction yield for 2,6-Dimethylquinazolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,6-Dimethylquinazolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 2-amino-5-methylbenzamide or 5-methylanthranilic acid. The choice of starting material will dictate the subsequent reagents and reaction conditions.

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: Typical reaction conditions involve the cyclization of the starting material with a source of the C2-methyl group, such as acetic anhydride or acetamide. Reactions can be carried out under conventional heating or with microwave assistance to potentially improve yields and reduce reaction times.

Q3: What is a common method for purifying the final product?

A3: Recrystallization is a widely used method for purifying this compound. The choice of solvent is crucial and should be determined based on the solubility of the compound at different temperatures to ensure high purity and recovery.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. When using acetic anhydride, it is important to handle it with care as it is corrosive and a lachrymator. If using microwave synthesis, ensure the reaction is performed in a sealed vessel designed for this purpose to prevent pressure buildup.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low or no yield is a common problem in organic synthesis. A systematic approach to troubleshooting is essential.

Potential Cause Troubleshooting Steps
Purity of Starting Materials Verify the purity of 2-amino-5-methylbenzamide or 5-methylanthranilic acid, as well as the acylating agent (e.g., acetic anhydride, acetamide), using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the degradation of starting materials or the product. It is recommended to perform small-scale experiments at various temperatures to determine the optimal condition.
Inappropriate Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Improper Solvent The solvent plays a crucial role in the solubility of reactants and the reaction pathway. For quinazolinone synthesis, solvents like ethanol, toluene, and DMF are commonly used.[1] If experiencing low yields, screening different solvents may be beneficial.
Moisture in the Reaction The presence of water can lead to the hydrolysis of intermediates or the final product. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions.
Issue 2: Formation of Side Products and Purification Challenges

The formation of byproducts can complicate the purification process and reduce the overall yield.

Potential Cause Troubleshooting Steps
Incomplete Cyclization An open-chain intermediate, N-(2-carbamoyl-4-methylphenyl)acetamide, may be present as a major byproduct if the cyclization is incomplete. To address this, one can try extending the reaction time, increasing the reaction temperature, or adding a dehydrating agent.
Side Reactions Depending on the reaction conditions, other side reactions may occur. Careful control of temperature and stoichiometry of reactants is crucial. Minimizing the reaction time once the formation of the desired product is maximized (as determined by TLC or LC-MS) can help reduce the formation of degradation products.
Difficulty in Purification If recrystallization proves difficult, column chromatography using silica gel is a common alternative for purifying quinazolinone derivatives. The choice of eluent system is critical and typically involves a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol).

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Method 1: Synthesis from 2-Amino-5-methylbenzamide and Acetic Anhydride

This method involves the acylation of 2-amino-5-methylbenzamide with acetic anhydride, followed by cyclization.

Materials:

  • 2-Amino-5-methylbenzamide

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methylbenzamide in a suitable solvent like pyridine or glacial acetic acid.

  • Slowly add acetic anhydride to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Method 2: Microwave-Assisted Synthesis from 5-Methylanthranilic Acid and Acetamide

This method offers a potentially faster and more efficient synthesis using microwave irradiation.

Materials:

  • 5-Methylanthranilic acid

  • Acetamide

  • Catalyst (e.g., a Lewis acid, optional)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine 5-methylanthranilic acid and an excess of acetamide.

  • If using a catalyst, add it to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Set the reaction temperature and time (e.g., 150-180 °C for 10-30 minutes). These parameters should be optimized for the specific microwave system being used.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of 2-methylquinazolin-4-one derivatives, which can serve as a starting point for optimizing the synthesis of the 2,6-dimethyl analog.

Starting MaterialReagentsConditionsYield (%)Reference
Anthranilic acidAcetamide210-220 °C, 2 h92[2]
N-acetylanthranilic acidNH₄Cl210-220 °C, 4-5 h72[2]

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 2-amino-5-methylbenzamide) reaction Reaction (Acylation & Cyclization) start->reaction workup Reaction Work-up (Precipitation) reaction->workup crude Crude Product workup->crude filtration Filtration & Washing drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization pure Pure this compound recrystallization->pure crude->filtration

Caption: General workflow for synthesis and purification.

Troubleshooting Logic for Low Yield

This diagram outlines the logical steps to troubleshoot a low-yield reaction.

G Troubleshooting Flowchart for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_temp Optimize Reaction Temperature check_purity->check_temp [Pure] success Yield Improved check_purity->success [Impure, Purified] check_time Optimize Reaction Time check_temp->check_time [Optimized] check_solvent Screen Different Solvents check_time->check_solvent [Optimized] check_solvent->success [Optimized]

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Crude 2,6-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of crude 2,6-Dimethylquinazolin-4(1H)-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Q1: My this compound fails to crystallize from the solution upon cooling. What should I do?

A1: Failure to crystallize can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, if available, add a seed crystal of pure this compound to the solution.

  • Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Solvent System: The chosen solvent may not be optimal. Experiment with different solvents or a co-solvent system.

  • Slow Cooling: Rapid cooling can sometimes lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q2: An oily substance is forming instead of crystals during recrystallization. How can I resolve this?

A2: "Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities.

  • Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point.

  • Slower Cooling: As mentioned previously, allow the solution to cool down slowly to encourage crystal lattice formation.

  • Pre-Purification: If the crude product is highly impure, consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization.

Q3: The recovery of my purified this compound after recrystallization is very low. What are the possible reasons?

A3: Low recovery can be attributed to a couple of common issues:

  • Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling. To address this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Compound Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures. Select a different solvent in which the compound has lower solubility at colder temperatures.

Column Chromatography Issues

Q4: I am observing poor separation of this compound from impurities on the column.

A4: Poor separation can be rectified by optimizing the chromatography conditions:

  • Solvent System Optimization: The choice of the mobile phase is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your target compound and the impurities. An ideal Rf value for the target compound is typically between 0.2 and 0.4.[1]

  • Column Overloading: Loading too much crude material onto the column can lead to broad and overlapping bands. Reduce the amount of sample loaded.

  • Column Packing: Ensure the column is packed uniformly without any cracks or air bubbles to prevent channeling.

Q5: My compound is eluting too quickly from the column.

A5: If the compound elutes too quickly, the solvent system is likely too polar. Decrease the polarity of the mobile phase to increase the retention time of the compound on the silica gel.

Q6: My compound is not eluting from the column.

A6: If the compound does not elute, the solvent system is not polar enough. Gradually increase the polarity of the mobile phase to facilitate the elution of the compound.

Data Presentation

The following table summarizes key quantitative data for the purification of this compound. Please note that specific values can vary depending on the experimental conditions and the purity of the starting materials.

ParameterValueNotes
Melting Point 245-246 °CRecrystallized from aqueous ethanol.[2]
Solubility Soluble in DMSO and methanol.General solubility for quinazolinones.
Typical Yield 55-72%Dependent on the synthetic route and purification method.
Purity (Post-Purification) >98%Achievable with optimized recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Aqueous Ethanol (or another suitable solvent determined by solubility tests)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., aqueous ethanol) while stirring and heating until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for purification using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., Hexane/Ethyl Acetate, determined by TLC)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) or using a constant solvent composition (isocratic elution).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Monitor the collected fractions using TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification Workflow for this compound

Purification_Workflow crude_product Crude this compound preliminary_analysis Preliminary Analysis (TLC, NMR) crude_product->preliminary_analysis recrystallization Recrystallization preliminary_analysis->recrystallization High Polarity Difference between Product & Impurities column_chromatography Column Chromatography preliminary_analysis->column_chromatography Similar Polarity of Product & Impurities purity_check1 Purity Check (TLC, Melting Point) recrystallization->purity_check1 purity_check2 Purity Check (TLC, HPLC) column_chromatography->purity_check2 pure_product Pure this compound purity_check1->pure_product Purity >98% further_purification Further Purification Needed purity_check1->further_purification Purity <98% purity_check2->pure_product Purity >98% purity_check2->further_purification Purity <98% further_purification->recrystallization From Chromatography further_purification->column_chromatography From Recrystallization

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting start Recrystallization Attempted no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out Occurred start->oiling_out low_yield Low Yield start->low_yield successful_crystallization Successful Crystallization start->successful_crystallization Good Crystals & Yield induce_crystallization Action: Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Dilute Solution? concentrate_solution Action: Concentrate Solution no_crystals->concentrate_solution Too Much Solvent? change_solvent Action: Change Solvent no_crystals->change_solvent Poor Solvent Choice? oiling_out->change_solvent Solvent BP Too High? slow_cooling Action: Slower Cooling oiling_out->slow_cooling Cooling Too Fast? pre_purify Action: Pre-purify by Column Chromatography oiling_out->pre_purify High Impurity Load? low_yield->change_solvent Compound Too Soluble? reduce_solvent Action: Use Less Solvent low_yield->reduce_solvent Too Much Solvent Used? induce_crystallization->successful_crystallization concentrate_solution->successful_crystallization change_solvent->successful_crystallization slow_cooling->successful_crystallization reduce_solvent->successful_crystallization

Caption: Troubleshooting guide for common recrystallization issues.

References

Common side products in 2,6-Dimethylquinazolin-4(1H)-one synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Dimethylquinazolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and direct method is the Niementowski reaction, which involves the condensation of 2-amino-5-methylbenzoic acid with a suitable C1 and C2 source.[1] A common approach involves a two-step, one-pot synthesis where 2-amino-5-methylbenzoic acid is first reacted with acetic anhydride to form the intermediate 2,6-dimethyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with a source of ammonia, often generated in situ from formamide, to yield the final product.[2]

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: Common impurities often arise from incomplete reactions or side reactions of the starting materials and intermediates. These can include unreacted 2-amino-5-methylbenzoic acid, the N-acetylated intermediate (N-(2-carboxy-4-methylphenyl)acetamide), and the cyclized benzoxazinone intermediate (2,6-dimethyl-4H-3,1-benzoxazin-4-one).[2][3] Under certain conditions, self-condensation of starting materials can also lead to undesired byproducts.

Q3: How can I effectively remove these side products to obtain high-purity this compound?

A3: A multi-step purification approach is often necessary. The most common and effective methods are recrystallization and column chromatography.[3] The choice of method depends on the nature and quantity of the impurities. For initial purification, recrystallization from a suitable solvent like ethanol can be very effective.[4] For separating compounds with different polarities, such as the target product from less polar starting materials, flash column chromatography using a silica gel stationary phase is recommended.[3]

Q4: I am observing a low yield in my reaction. What are the likely causes and how can I improve it?

A4: Low yields can stem from several factors including incomplete reaction, suboptimal reaction temperature, or insufficient reaction time. Ensuring the complete conversion of the benzoxazinone intermediate is crucial. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar quinazolinone syntheses by providing more controlled and efficient heating.[5][6]

Q5: My final product appears colored, even after purification. What could be the reason?

A5: Colored impurities can be persistent. If they are not removed by recrystallization, it may be necessary to treat the solution with activated charcoal during the recrystallization process to adsorb the colored compounds.[7] Ensure that the starting materials are of high purity as impurities in the 2-amino-5-methylbenzoic acid can also lead to colored byproducts.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material (2-Amino-5-methylbenzoic acid)
Observation Potential Cause Recommended Solution
A spot corresponding to 2-amino-5-methylbenzoic acid is visible on TLC after the reaction is complete.Insufficient amount of acetylating agent (acetic anhydride).Ensure at least a stoichiometric amount of acetic anhydride is used. A slight excess can help drive the reaction to completion.
Reaction temperature is too low for complete acylation.Increase the reaction temperature during the initial acylation step.
Short reaction time.Extend the reaction time for the acylation step and monitor the disappearance of the starting material by TLC.
Issue 2: Incomplete Cyclization to the Quinazolinone Ring
Observation Potential Cause Recommended Solution
The major product identified is N-(2-carboxy-4-methylphenyl)acetamide.Insufficient temperature or time for the cyclization step.After the initial acylation, ensure the reaction is heated to a sufficiently high temperature (typically >150 °C) to facilitate cyclization.
Inefficient dehydration.The Niementowski reaction involves the elimination of water. Ensure the reaction is carried out under conditions that favor dehydration.
Issue 3: Presence of Benzoxazinone Intermediate
Observation Potential Cause Recommended Solution
A significant amount of 2,6-dimethyl-4H-3,1-benzoxazin-4-one is present in the final product mixture.Insufficient amount of the nitrogen source (e.g., formamide/ammonia).Use a sufficient excess of formamide or another ammonia source to ensure complete conversion of the benzoxazinone.
Reaction temperature is not high enough for the aminolysis of the benzoxazinone.Increase the reaction temperature after the formation of the benzoxazinone intermediate to facilitate the ring-opening and re-cyclization to the quinazolinone.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinazolinone Synthesis

Method Reagents Temperature (°C) Time (h) Typical Yield (%) Reference
Conventional Heating2-amino-5-methylbenzoic acid, Acetic Anhydride, Formamide160-1804-660-75General Niementowski Conditions[1]
Microwave Irradiation2-amino-5-methylbenzoic acid, Acetic Anhydride, Formamide150-2000.5-175-90Based on similar syntheses[6]

Table 2: Common Solvents for Purification

Purification Method Solvent/Eluent System Purpose Reference
RecrystallizationEthanol, Methanol, or aqueous EthanolRemoval of soluble impurities and isolation of the final product.[4][7]
Column ChromatographyHexane/Ethyl Acetate gradient (e.g., 9:1 to 1:1)Separation of the product from less polar starting materials and non-polar byproducts.[3]
Column ChromatographyDichloromethane/Methanol gradient (e.g., 99:1 to 95:5)For more polar impurities that are not well-separated with Hexane/Ethyl Acetate.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Conventional Heating
  • Acylation and Cyclization to Benzoxazinone:

    • In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylbenzoic acid (1.0 eq).

    • Add acetic anhydride (1.5 eq) dropwise with stirring.

    • Heat the mixture to 120-130°C for 2 hours. The formation of the intermediate 2,6-dimethyl-4H-3,1-benzoxazin-4-one can be monitored by TLC.[2]

  • Formation of Quinazolinone:

    • To the reaction mixture, add formamide (5-10 eq).

    • Increase the temperature to 160-180°C and reflux for 4-6 hours.

    • Monitor the reaction progress by TLC until the benzoxazinone intermediate is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water with vigorous stirring to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring to dissolve the solid.[4]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing charcoal was used):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8][9]

  • Isolation:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar eluent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Amino-5-methylbenzoic Acid + Acetic Anhydride intermediate 2,6-Dimethyl-4H-3,1-benzoxazin-4-one start->intermediate Acylation/ Cyclization product This compound intermediate->product Aminolysis/ Cyclization (Formamide) crude Crude Product product->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products impure_reagents Impure Starting Materials start->impure_reagents suboptimal_conditions Suboptimal Conditions (Temp, Time) start->suboptimal_conditions optimize_conditions Optimize Reaction (Temp, Time, Stoichiometry) incomplete_reaction->optimize_conditions monitor_reaction Monitor by TLC incomplete_reaction->monitor_reaction side_products->optimize_conditions purification Recrystallization or Column Chromatography side_products->purification purify_reagents Purify Starting Materials impure_reagents->purify_reagents suboptimal_conditions->optimize_conditions

References

Improving solubility of 2,6-Dimethylquinazolin-4(1H)-one for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in solubilizing 2,6-Dimethylquinazolin-4(1H)-one for biological assays.

Troubleshooting Guide

Researchers may encounter several issues when preparing this compound for experimental use due to its likely poor aqueous solubility, a common characteristic of quinazolinone derivatives stemming from their rigid heterocyclic structure.[1] This guide offers solutions to common problems.

Problem Potential Cause Suggested Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also aid dissolution.[2]
Stock solution in DMSO precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.[2]
Compound precipitates upon dilution from DMSO stock into aqueous assay buffer. The final concentration exceeds the compound's solubility limit in the final solvent mixture. This is a common issue known as "precipitation upon dilution."- Reduce Final Concentration: The simplest approach is to lower the final assay concentration of the compound. - Introduce a Co-solvent: Add a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer. - Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that help keep the compound in solution.[2]
Inconsistent results in cell-based assays. Compound precipitation in the assay medium, leading to variable effective concentrations.Visually inspect assay plates for any signs of precipitation. If observed, implement the solutions for "Compound precipitates upon dilution." Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).

Frequently Asked Questions (FAQs)

Q1: Why do many 4(3H)-quinazolinone derivatives like this compound exhibit poor water solubility?

A1: The limited water solubility of many 4(3H)-quinazolinone derivatives is primarily due to their molecular structure. These compounds feature a rigid, fused heterocyclic ring system which, often combined with other lipophilic substituents, leads to high crystal lattice energy and low polarity. This molecular structure makes it difficult for water molecules to effectively surround and dissolve the compound.

Q2: What is the recommended first step for dissolving this compound for an in vitro assay?

A2: The initial and most common step is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most frequent choice.[2] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-60°C) and ultrasonication can be used to facilitate dissolution. When diluting this DMSO stock into your aqueous assay buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation.[2]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.

  • Incorporate a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can enhance solubility.

  • Utilize Surfactants: The addition of low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[2]

Q4: Can pH adjustment be used to improve the solubility of this compound?

A4: Yes, pH modification can be an effective strategy if the compound has ionizable groups. For instance, quinazoline-based drugs that are weak bases are more soluble at a lower (acidic) pH where they become ionized. Conversely, their solubility decreases at neutral or basic pH. Therefore, adjusting the pH of your buffer system can significantly improve solubility, provided that the pH change does not negatively impact the stability of the compound or the integrity of the biological assay.

Quantitative Solubility Data

Solvent/System Expected Solubility Notes
Water PoorQuinazolinones are generally poorly soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS) PoorSimilar to water, solubility is expected to be low.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong organic solvent capable of dissolving a wide range of organic compounds.[3]
Ethanol Moderately SolubleMay require heating or sonication to achieve higher concentrations.
Methanol Moderately SolubleSimilar to ethanol, may require assistance for dissolution at higher concentrations.
Aqueous Buffer with Co-solvents (e.g., 1-5% Ethanol) ImprovedThe addition of a co-solvent is expected to increase solubility compared to the buffer alone.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 174.19 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculation: Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.74 mg of this compound.

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved.

  • (Optional) Aiding Dissolution: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 37°C with intermittent vortexing.

  • Storage: Once completely dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer with a Co-solvent

Objective: To prepare a working solution of this compound in an aqueous buffer for a cell-based assay, minimizing precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous assay buffer (e.g., cell culture medium)

  • Sterile co-solvent (e.g., Ethanol)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm Buffer: Warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).

  • Prepare Co-solvent Buffer: Prepare the final assay buffer containing the desired percentage of co-solvent. For example, for a buffer with 1% ethanol, add 10 µL of ethanol to 990 µL of the aqueous buffer.

  • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock solution into the co-solvent-containing buffer. For example, to achieve a 100 µM working solution from a 10 mM stock, you can add 2 µL of the stock solution to 198 µL of the pre-warmed co-solvent buffer.

  • Immediate Mixing: Vortex the intermediate dilution immediately and vigorously to ensure rapid and uniform dispersal of the compound and prevent precipitation.

  • Final Dilution: Further dilute this intermediate solution into the co-solvent-containing buffer to achieve the final desired concentrations for your assay.

  • Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and co-solvent as the test samples.

Visualizations

Experimental Workflow for Improving Solubility

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound is Insoluble step1 Prepare concentrated stock in 100% DMSO start->step1 step2 Aid dissolution with sonication and/or gentle warming step1->step2 check1 Is the stock solution clear? step2->check1 step3 Dilute stock into pre-warmed aqueous buffer check1->step3 Yes end_fail Re-evaluate solvent system check1->end_fail No check2 Does precipitation occur? step3->check2 solution1 Lower final concentration check2->solution1 Yes solution2 Add co-solvent (e.g., 1-5% Ethanol) check2->solution2 Yes solution3 Add surfactant (e.g., 0.01% Tween-80) check2->solution3 Yes end_success Proceed with Assay check2->end_success No solution1->end_success solution2->end_success solution3->end_success

Caption: A logical workflow for troubleshooting solubility issues.

Representative Signaling Pathway

Quinazolinone derivatives have been investigated for their anticancer properties and have been shown to target various signaling pathways involved in cell proliferation and survival.[4][5] The following diagram illustrates the PI3K/AKT pathway, a critical pathway in cancer biology that has been identified as a target for some quinazolinone compounds. Please note that this is a representative pathway and the specific mechanism of action for this compound may differ.

G cluster_1 Representative PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinazolinone Quinazolinone Derivative (Potential Inhibitor) Quinazolinone->PI3K Quinazolinone->AKT

Caption: A representative signaling pathway potentially targeted by quinazolinone derivatives.

References

Stability issues of 2,6-Dimethylquinazolin-4(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of 2,6-Dimethylquinazolin-4(1H)-one in solution.

Issue 1: Precipitation of the compound from solution.

  • Question: My this compound precipitated out of solution after preparation or during storage. What could be the cause and how can I resolve it?

  • Answer:

    • Possible Causes:

      • Low Solubility: The concentration of your solution may exceed the solubility limit of the compound in the chosen solvent.

      • Solvent Evaporation: Partial evaporation of the solvent during storage can increase the compound's concentration, leading to precipitation.

      • Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature during storage (e.g., moving from room temperature to 4°C) can reduce solubility.

      • pH Shift: If you are using a buffered solution, a change in pH could affect the ionization state and solubility of the compound.

    • Troubleshooting Steps:

      • Verify Solubility: Check the solubility of this compound in your chosen solvent. If this information is unavailable, perform a preliminary solubility test with small amounts.

      • Use a Co-solvent: If solubility in a single solvent is low, consider using a co-solvent system (e.g., DMSO/water, ethanol/water).

      • Gentle Warming and Sonication: Try gently warming the solution or using a sonicator to redissolve the precipitate. Be cautious, as excessive heat can cause degradation.

      • Prepare Fresh Solutions: It is always best practice to prepare solutions fresh before each experiment.

      • Proper Storage: Store solutions in tightly sealed vials to prevent solvent evaporation. If storing at a lower temperature, ensure the compound remains soluble at that temperature.

Issue 2: Loss of biological activity or inconsistent experimental results.

  • Question: I am observing a decrease in the biological activity of my this compound solution over time, leading to inconsistent results. What could be the reason?

  • Answer:

    • Possible Causes:

      • Chemical Degradation: The compound may be degrading in your solvent or under your storage conditions. Common degradation pathways for heterocyclic compounds include hydrolysis and oxidation.

      • Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds.

      • Adsorption to Surfaces: The compound might be adsorbing to the surface of your storage container (e.g., plastic tubes), reducing its effective concentration in solution.

    • Troubleshooting Steps:

      • Perform a Stability Study: Assess the stability of the compound under your experimental conditions. This can be done by analyzing the concentration of the compound over time using an appropriate analytical method like HPLC.

      • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

      • Use Inert Containers: Store solutions in glass or polypropylene vials, which are generally less reactive and have lower adsorption compared to other plastics.

      • Control pH: If using aqueous solutions, maintain a stable pH with a suitable buffer system, as pH can significantly influence the rate of hydrolysis.

      • Prepare Fresh: As a general rule, preparing solutions immediately before use minimizes degradation-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: While specific solubility data is not available, quinazolinone derivatives are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). For aqueous solutions, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store solutions of this compound?

A2: For optimal stability, it is recommended to store solutions of this compound under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Container: Use tightly sealed glass or polypropylene vials.

Q3: How can I check the stability of my this compound solution?

A3: A stability study can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection. This involves:

  • Preparing a solution of known concentration.

  • Storing aliquots of the solution under your intended experimental and storage conditions.

  • At various time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot by HPLC.

  • Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Q4: Is this compound susceptible to hydrolysis?

A4: The quinazolinone ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which can lead to ring-opening. The rate of hydrolysis is dependent on pH and temperature. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) if possible and to store solutions at low temperatures to minimize hydrolysis.

Quantitative Data

Due to the lack of specific experimental data for this compound, the following tables are provided as examples of how to present stability data. Researchers should generate their own data for this specific compound.

Table 1: Example pH Stability Profile of a Quinazolinone Derivative in Aqueous Solution at 25°C.

pHHalf-life (t1/2) in hoursDegradation Rate Constant (k) (h-1)
2.0120.0578
5.01200.0058
7.44800.0014
9.0800.0087
12.080.0866

Table 2: Example Thermal and Photostability of a Quinazolinone Derivative in DMSO.

ConditionIncubation Time (hours)% Degradation
Room Temperature (25°C) - Dark48< 2%
40°C - Dark488%
Room Temperature - Light Exposure4815%

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, incubate a solution of the compound at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: pH-Rate Profile Study

This experiment determines the stability of the compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 10 µg/mL).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and immediately analyze it by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the degradation rate constant (k). The half-life (t1/2) can be calculated as 0.693/k.

Visualizations

The following diagrams illustrate a general experimental workflow for stability testing and a hypothetical signaling pathway where a quinazolinone derivative might be involved.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_result Outcome prep_stock Prepare Stock Solution (1 mg/mL in Organic Solvent) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal (70°C Solid, 60°C Solution) prep_stock->thermal Expose to Stress photo Photochemical (ICH Q1B Guidelines) prep_stock->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Identify Degradants, Calculate % Degradation) hplc->data report Stability Profile Report data->report

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway cluster_input Input Signal cluster_receptor Receptor cluster_inhibition Inhibition cluster_pathway Downstream Signaling cluster_output Cellular Response ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras Activates inhibitor This compound inhibitor->rtk Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Cell Proliferation erk->response

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized quinazolinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the evaluation of their biological activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My synthesized quinazolinone compound shows low or no bioactivity. What are the potential reasons?

Low bioactivity of a novel quinazolinone derivative can stem from several factors, ranging from its chemical structure to the experimental assay conditions. A systematic evaluation of these factors is crucial for troubleshooting.

Possible Causes & Solutions:

  • Structural Features: The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core.[1][2] Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, and 8 are particularly significant for various pharmacological activities.[1]

    • Recommendation: Review established SAR data for quinazolinones with similar target activities. Consider if the substituents on your compound are optimal. For instance, the presence of a halogen atom at positions 6 or 8 can enhance antimicrobial activity.[3] Similarly, for anticonvulsant activity, a chlorine atom at position 7 has been shown to be favorable.[1]

  • Compound Purity: Impurities in the synthesized compound can interfere with the biological assay, leading to inaccurate results or masking the true activity of the compound.

    • Recommendation: Ensure the purity of your compound using analytical techniques such as NMR, mass spectrometry, and HPLC. If impurities are detected, purify the compound using appropriate methods like column chromatography or recrystallization.

  • Solubility Issues: Poor solubility of the compound in the assay medium can lead to a lower effective concentration at the target site, resulting in apparent low bioactivity.

    • Recommendation: Check the solubility of your compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect the assay's validity. It's crucial to include a vehicle control in your experiments.

  • Inappropriate Assay Conditions: The chosen experimental model or assay conditions may not be suitable for evaluating the specific bioactivity of your compound.

    • Recommendation: Verify that the cell line, enzyme, or microorganism used is appropriate for the intended target. Optimize assay parameters such as incubation time, compound concentration range, and detection method.

  • Compound Stability: The compound may be unstable under the assay conditions (e.g., sensitive to light, temperature, or pH), leading to degradation and loss of activity.

    • Recommendation: Assess the stability of your compound under the experimental conditions. This can be done by pre-incubating the compound in the assay medium for the duration of the experiment and then analyzing its integrity.

2. How can I improve the bioactivity of my quinazolinone compound based on its structure?

Structure-activity relationship (SAR) studies provide valuable insights into how different structural modifications can influence the biological activity of quinazolinone derivatives.

Key SAR Insights for Different Activities:

  • Antimicrobial Activity:

    • Substitutions at positions 2 and 3 are crucial.[3]

    • The presence of a substituted aromatic ring at position 3 and methyl or thiol groups at position 2 are often essential.[3]

    • Halogen atoms at positions 6 and 8 can improve activity.[3]

    • Amine or substituted amine groups at the 4th position can also enhance antimicrobial effects.[3]

  • Anticancer Activity:

    • 4-Aminoquinazoline derivatives are known inhibitors of epidermal growth factor receptor (EGFR).[3]

    • Substitutions at positions 2, 6, and 8 of the quinazolinone ring are significant for pharmacological activity.[1][2]

    • Inducing apoptosis is a common mechanism, and modifications can influence both intrinsic and extrinsic pathways.[4][5][6]

  • Anti-inflammatory Activity:

    • Quinazolinone derivatives can inhibit the expression of inflammatory genes like COX-2, IL-1β, and TNF-α through the NF-κB pathway.[7]

    • Halogen substituents (e.g., fluorine or chlorine) on the aromatic ring can enhance binding affinity to NF-κB.[7]

  • Anticonvulsant Activity:

    • A chlorine atom at position 7 on the quinazolinone system is favorable.[1]

    • A 2-aminophenyl group at position 3 has been shown to increase anticonvulsant activity.[1]

Troubleshooting Workflow for Low Bioactivity

The following diagram outlines a systematic approach to troubleshooting low bioactivity in your synthesized quinazolinone compounds.

TroubleshootingWorkflow start Low Bioactivity Observed check_purity Verify Compound Purity (NMR, MS, HPLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_solubility Assess Solubility in Assay Medium is_soluble Is the compound soluble? check_solubility->is_soluble review_sar Review Structure-Activity Relationship (SAR) Data is_sar_favorable Are structural features favorable based on SAR? review_sar->is_sar_favorable optimize_assay Optimize Assay Conditions (Cell line, Concentration, Time) is_assay_optimal Are assay conditions optimal? optimize_assay->is_assay_optimal is_pure->check_solubility Yes purify Purify Compound (Chromatography, Recrystallization) is_pure->purify No is_soluble->review_sar Yes modify_formulation Modify Formulation (e.g., use co-solvents) is_soluble->modify_formulation No is_sar_favorable->optimize_assay Yes redesign_synthesis Redesign Synthesis for SAR-guided Analogs is_sar_favorable->redesign_synthesis No re_evaluate_assay Re-evaluate Assay Protocol is_assay_optimal->re_evaluate_assay No retest Re-test Bioactivity is_assay_optimal->retest Yes purify->check_purity modify_formulation->retest end Activity Confirmed or Hypothesis Revised redesign_synthesis->end re_evaluate_assay->retest retest->end

Caption: A logical workflow for troubleshooting low bioactivity of synthesized compounds.

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of quinazolinone compounds on cancer cell lines.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[8]

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO)[8]

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[8]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent

  • Positive control (a known antibiotic or antifungal)

  • Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a growth control (broth and inoculum without compound) and a sterility control (broth only).[8]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]

Data Presentation

Table 1: Representative Bioactivity of Selected Quinazolinone Derivatives

Compound IDTarget/Cell LineBioactivity MetricValueReference
KZL-15 Sclerotinia sclerotiorumIC₅₀2.46 µg/mL[10]
KZL-22 Pellicularia sasakiiIC₅₀2.94 µg/mL[10]
Compound 9b PI3KγIC₅₀0.23 µM[4]
HMJ-38 Tubulin PolymerizationIC₅₀1.5 µM[4]
Compound 4 Caco-2 cellsIC₅₀23.31 µM[9]
Compound 9 HepG2 cellsIC₅₀53.29 µM[9]
Compound 27 S. aureusMIC0.03 µg/mL[11]

Signaling Pathway Visualization

Apoptosis Induction by Quinazolinone Derivatives

Many quinazolinone compounds exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[4][5][6]

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->execution_caspases Activates dna_damage DNA Damage/ Cellular Stress bcl2_family Bcl-2 Family (Bax/Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->execution_caspases Activates quinazolinone Quinazolinone Compound quinazolinone->death_receptor Sensitizes quinazolinone->dna_damage Induces apoptosis Apoptosis execution_caspases->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways targeted by quinazolinone compounds.

References

Technical Support Center: Optimizing Catalyst Conditions for Quinazolinone Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst conditions and troubleshooting common issues encountered during the formation of the quinazolinone ring.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you resolve experimental challenges.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired quinazolinone product. What are the possible causes and how can I troubleshoot this?

A1: Low or no yield is a frequent issue in quinazolinone synthesis. A systematic evaluation of your reaction parameters is key to identifying the cause.[1]

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Many quinazolinone syntheses require elevated temperatures to overcome the activation energy barrier.[2] Conversely, some modern catalytic methods operate under milder conditions.[1]

      • Action: Perform a temperature screen by setting up small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to determine the optimal condition.[2]

    • Reaction Time: Reaction times can range from a few hours to over 24 hours.[1]

      • Action: Monitor the reaction at regular intervals to determine the point of maximum conversion and to see if the starting material is being consumed.[1]

    • Solvent: The polarity and boiling point of the solvent can significantly affect reactant solubility, reaction rate, and the stability of intermediates.[2] Common solvents include DMF, DMSO, toluene, and ethanol.[1][3]

      • Action: Conduct a solvent screen with a variety of solvents of different polarities.[2] In some cases, solvent-free conditions, especially with microwave irradiation, can improve yields.[1]

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in reactants such as 2-aminobenzamides, isatoic anhydrides, or aldehydes can lead to side reactions and reduced product formation.[2]

      • Action: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.[2] Consider recrystallizing or distilling starting materials if purity is a concern.[2]

    • Stoichiometry: Incorrect molar ratios of reactants can result in incomplete reactions or the formation of side products.

      • Action: Carefully verify the stoichiometry of all reactants.

  • Catalyst Issues:

    • Inactive Catalyst: The catalyst may be poisoned by impurities or have degraded over time.[2] Some catalysts are sensitive to air and moisture.[1]

      • Action: Use a fresh batch of catalyst or regenerate the catalyst if possible. Ensure anhydrous and inert conditions if the catalyst is sensitive.[2]

    • Incorrect Catalyst Loading: Too little catalyst can lead to an incomplete reaction, while too much can sometimes promote side reactions.[1]

      • Action: Optimize the catalyst loading by running the reaction with varying amounts of the catalyst.

  • Atmosphere:

    • Air Sensitivity: Some reactions, particularly those involving transition metal catalysts like palladium or copper, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

      • Action: Ensure all glassware is oven-dried and cooled under an inert gas stream. Use degassed solvents for the reaction.[2]

G cluster_start Start: Low/No Yield cluster_check1 Initial Checks cluster_troubleshoot Systematic Troubleshooting cluster_outcome Outcome start Low/No Yield Observed reagents Verify Reagent Purity & Stoichiometry start->reagents Step 1 conditions Confirm Reaction Conditions (T, t) reagents->conditions Step 2 temp_screen Temperature Screening conditions->temp_screen Step 3a solvent_screen Solvent Screening conditions->solvent_screen Step 3b catalyst_check Catalyst Activity/Loading Check conditions->catalyst_check Step 3c atmosphere_check Inert Atmosphere Check conditions->atmosphere_check Step 3d success Yield Improved temp_screen->success solvent_screen->success catalyst_check->success atmosphere_check->success

Troubleshooting workflow for low quinazolinone synthesis yield.
Issue 2: Formation of Side Products and Purification Challenges

Q2: My reaction is producing significant side products, making purification difficult. What are common side reactions and how can I minimize them?

A2: Side product formation is a common challenge. The nature of these impurities often depends on the specific synthetic route.

Common Side Products and Mitigation Strategies:

  • Unreacted Starting Materials: This indicates an incomplete reaction.

    • Solution: Extend the reaction time, increase the temperature moderately, or optimize catalyst loading.[3]

  • Acyclic Intermediates: Incomplete cyclization can leave intermediates, such as N-acylanthranilamide, in the reaction mixture.[3]

    • Solution: Promote cyclization by increasing the reaction temperature or adding a dehydrating agent.

  • Dimerization or Polymerization: Starting materials can sometimes react with themselves, especially at high temperatures.

    • Solution: Lowering the reaction temperature or using a more dilute solution can be effective.

  • Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or the final product.

    • Solution: Ensure all reagents and solvents are dry and perform the reaction under an inert, anhydrous atmosphere.

Q3: I'm struggling to purify my quinazolinone derivative. What are the best purification techniques?

A3: A multi-step purification approach is often the most effective.

  • Column Chromatography: This is a very common and effective method for separating the desired product from impurities with different polarities.[4]

    • Tip: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) before running the column.[4]

  • Recrystallization: This is an excellent technique for obtaining highly pure crystalline products, provided a suitable solvent can be found.[3][4]

    • Tip: An ideal solvent will dissolve the compound at its boiling point but only sparingly at room temperature.[4] Small-scale solubility tests with solvents like ethanol, methanol, or ethyl acetate are recommended.[4]

  • Preparative HPLC: For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the method of choice.[4]

Issue 3: Catalyst Deactivation

Q4: I suspect my catalyst is deactivating during the reaction. What causes this and what can I do?

A4: Catalyst deactivation is a significant issue, especially in metal-catalyzed reactions (e.g., with palladium or copper).[3]

Causes of Deactivation:

  • Impurities: Impurities in the starting materials or solvent can poison the catalyst.[2][3]

  • Byproducts: Byproducts formed during the reaction can bind to the catalyst and inhibit its activity.[3]

  • Thermal Degradation: High reaction temperatures can sometimes lead to the degradation of the catalyst.

  • Oxidation: For air-sensitive catalysts, exposure to oxygen can lead to deactivation.[1]

Solutions:

  • Ensure Purity: Use highly pure, dry reagents and solvents.[3]

  • Inert Atmosphere: For air-sensitive catalysts, maintain a strict inert atmosphere (N₂ or Ar).[2]

  • Increase Catalyst Loading: In some cases, a modest increase in catalyst loading can compensate for partial deactivation.[3]

  • Use a Fresh Catalyst: If deactivation is suspected, using a fresh batch of the catalyst is recommended.[2]

  • Catalyst Regeneration: For some heterogeneous catalysts, regeneration may be possible. For example, a reusable nanocatalyst can be filtered, washed, and dried for subsequent runs.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalysts used for quinazolinone synthesis?

A1: A wide range of catalysts can be employed, including:

  • Transition Metal Catalysts: These are widely used and include catalysts based on palladium, copper, iron, cobalt, and ruthenium.[6][7] They are often used in cross-coupling and cyclization reactions.[7]

  • Organocatalysts: These are small organic molecules, such as acids (e.g., p-TSA, TFA) or bases (e.g., DABCO, DMAP), that can catalyze the reaction.[8] They offer a metal-free alternative.[8]

  • Nanocatalysts: These are catalytic materials in the nanometer size range, which can offer high surface area and reusability.[5] Examples include CuO nanoparticles and functionalized SBA-15.[5][7]

Q2: How do I choose the right catalyst for my specific reaction?

A2: The choice of catalyst depends on several factors, including the starting materials, the desired substitution pattern on the quinazolinone ring, and the desired reaction conditions (e.g., mild vs. harsh). For example, copper catalysts are often used for reactions involving 2-halobenzamides, while organocatalysts are frequently employed in multi-component reactions starting from isatoic anhydride.[7][8]

Q3: Can I run the reaction under microwave irradiation?

A3: Yes, microwave-assisted synthesis is often a very effective method for quinazolinone ring formation. It can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating.[8]

Q4: Are there any "green" or environmentally friendly approaches to quinazolinone synthesis?

A4: Yes, several green chemistry approaches have been developed. These include the use of water as a solvent, employing reusable catalysts like nanocatalysts, and performing reactions under solvent-free conditions.[5][8][9]

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of different catalytic systems for the synthesis of quinazolinone derivatives. Note that direct comparisons should be made with caution as substrates and specific reaction conditions may vary between studies.

Table 1: Performance of Various Catalysts in Quinazolinone Synthesis

Catalyst SystemStarting MaterialsTemp (°C)Time (h)Yield (%)Reference
Transition Metal Catalysts
CuI (10 mol%) / K₂CO₃2-Bromo-N-phenylbenzamide110-13012-24High[10]
[Ru(p-cymene)Cl₂]₂ / 1,2-benzenediol1-(2-aminophenyl)ethanone + BenzylamineRT0.17 (catalyst formation)High[6]
Co(OAc)₂·4H₂O2-Aminoaryl alcohols + Nitriles9524up to 95[9]
Mn(I) complex2-Aminobenzyl alcohols + Primary amides130-58-81[9]
α-MnO₂2-Aminobenzylamines + Alcohols80-59-91[9]
Organocatalysts
Acetic Acid (10 mol%)Isatoic anhydride + Aryl amines + Cyclic ketones--81-97[8][11]
Taurine (15 mol%)Isatoic anhydride + Isoniazid + AldehydesReflux2-485-94[8]
p-TSA (10 mol%)Anthranilamide + AldehydesGrinding0.05-0.25Moderate to Excellent[8]
TFA (30 mol%) / TBHPIsatins + Tetrahydroisoquinolines120-52-82[8]
Nanocatalysts
SBA-15@ELAIsatoic anhydride + Phenylhydrazine + AldehydesReflux178-96[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Quinazolinones from 2-Bromo-N-phenylbenzamide

This protocol is a representative example adapted from related copper-catalyzed domino reactions.[10]

Materials:

  • Substituted 2-bromo-N-phenylbenzamide (1.0 equiv)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk flask or sealed reaction tube, add the substituted 2-bromo-N-phenylbenzamide (e.g., 0.5 mmol), copper(I) bromide (0.05 mmol, 10 mol%), and potassium carbonate (1.5 mmol, 3.0 equiv).[10]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[10]

  • Add anhydrous DMSO (2-3 mL) via syringe.[10]

  • Seal the flask or tube and place it in a preheated oil bath at 110-130 °C.[10]

  • Stir the reaction mixture vigorously for 12-24 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • After completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Combine 2-bromo-N-phenylbenzamide, CuBr, and K2CO3 in a dry Schlenk flask. setup2 Evacuate and backfill with inert gas (N2 or Ar). setup1->setup2 setup3 Add anhydrous DMSO. setup2->setup3 reaction1 Seal the flask and heat to 110-130 °C. setup3->reaction1 reaction2 Stir vigorously for 12-24 hours. reaction1->reaction2 reaction3 Monitor progress by TLC/LC-MS. reaction2->reaction3 workup1 Cool to room temperature and quench with water. reaction3->workup1 workup2 Extract with organic solvent. workup1->workup2 workup3 Dry, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Workflow for copper-catalyzed quinazolinone synthesis.
Protocol 2: Organocatalytic Synthesis of Dihydroquinazolinones from Isatoic Anhydride

This is a general procedure for a one-pot, three-component reaction.[5]

Materials:

  • Isatoic anhydride (1.0 mmol)

  • Primary amine or hydrazine (1.1 mmol)

  • Aldehyde or ketone (1.0 mmol)

  • Catalyst (e.g., SBA-15@ELA)

  • Ethanol

Procedure:

  • Place isatoic anhydride (1 mmol, 0.163 g), the amine/hydrazine (1.1 mmol), and the catalyst in a round-bottomed flask.[5]

  • Add ethanol (5 mL).[5]

  • Heat the mixture under reflux. The reaction time will depend on the specific substrates and catalyst used (e.g., 1 hour for the SBA-15@ELA catalyzed reaction).[5]

  • Add the aldehyde or ketone (1.0 mmol) to the reaction mixture and continue to reflux until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture. The product may precipitate out and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

G cluster_screening Catalyst Screening Workflow cluster_optimization Optimization of Conditions cluster_scaleup Scale-up start Define Reaction: Substrates & Desired Product select Select a Panel of Catalysts (e.g., Cu, Pd, Organo) start->select small_scale Run Small-Scale Parallel Reactions select->small_scale monitor Monitor Conversion by TLC/LC-MS small_scale->monitor analyze Analyze Yield and Purity monitor->analyze select_best Select Best Performing Catalyst(s) analyze->select_best optimize_loading Optimize Catalyst Loading select_best->optimize_loading optimize_temp Optimize Temperature optimize_loading->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_time Optimize Reaction Time optimize_solvent->optimize_time scaleup_reaction Scale-up Reaction with Optimized Conditions optimize_time->scaleup_reaction

Experimental workflow for catalyst screening and optimization.

References

Technical Support Center: Scalable Synthesis of 2,6-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 2,6-Dimethylquinazolin-4(1H)-one. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and readily available starting material for the synthesis of this compound is 2-amino-5-methylbenzoic acid.[1] The second component, which provides the C2-methyl group, can vary depending on the chosen synthetic route. Common reagents include acetonitrile, acetamide, or acetic anhydride.

Q2: What are the primary synthetic routes for preparing this compound?

The main synthetic strategies involve the cyclocondensation of 2-amino-5-methylbenzoic acid with a reagent that provides the remaining two atoms of the pyrimidine ring. Key routes include:

  • Reaction with Acetonitrile: This is a common method that often utilizes acid catalysis to facilitate the cyclization.

  • Reaction with Acetamide: This approach involves heating the starting materials, sometimes in the presence of a dehydrating agent or catalyst.

  • Two-Step Synthesis via Benzoxazinone Intermediate: This method involves the initial reaction of 2-amino-5-methylbenzoic acid with acetic anhydride to form the corresponding benzoxazinone, which is then reacted with an ammonia source to yield the final product.[2]

Q3: What are the critical parameters to control during the scale-up of this synthesis?

When scaling up the synthesis of this compound, several parameters become critical to ensure consistent results and safety:

  • Temperature Control: Exothermic reactions can lead to localized hotspots in large reactors, promoting side reactions and impurity formation. Efficient heat transfer is crucial.

  • Reagent Addition Rate: The rate of addition of reagents, especially in exothermic steps, must be carefully controlled to maintain the desired reaction temperature.

  • Mixing Efficiency: Inadequate mixing can lead to poor heat and mass transfer, resulting in lower yields and inconsistent product quality.

  • Solvent Selection: The choice of solvent can impact reactant solubility, reaction kinetics, and product isolation.

Troubleshooting Guides

Issue 1: Low Yield

Q: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Consider extending the reaction time if starting material is still present. - Temperature: The reaction may require higher temperatures to proceed to completion. Gradually increase the temperature while monitoring for the formation of byproducts.
Suboptimal Reagent Stoichiometry - Re-evaluate Ratios: Ensure the molar ratios of the reactants are optimized. For instance, an excess of the acetonitrile or acetamide component may be necessary to drive the reaction forward.
Poor Quality of Starting Materials - Purity Check: Verify the purity of the 2-amino-5-methylbenzoic acid and other reagents. Impurities can interfere with the reaction. Recrystallize or purify starting materials if necessary.
Side Reactions - Formation of Intermediates: In the two-step method, incomplete conversion of the benzoxazinone intermediate to the final product can be a cause. Ensure the second step (amination) goes to completion. - Decomposition: The starting materials or the product might be degrading under the reaction conditions. Consider using milder conditions or a different synthetic route.
Issue 2: Impurity Formation

Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?

A: Impurity formation is a common challenge in scalable synthesis. Understanding the potential side reactions can help in their mitigation.

Potential Impurity Likely Cause Mitigation Strategies
Unreacted Starting Material (2-amino-5-methylbenzoic acid) Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry) as described in the "Low Yield" section.
Benzoxazinone Intermediate Incomplete reaction with the ammonia source in the two-step synthesis.Ensure sufficient reaction time and temperature for the second step. Consider using a more reactive ammonia source.
N-acetylated Starting Material Reaction of 2-amino-5-methylbenzoic acid with acetic anhydride without cyclization.This is more likely if the reaction temperature for the cyclization step is too low.
Polymeric Byproducts Can form at high temperatures.Optimize the reaction temperature to the lowest effective level.
Issue 3: Difficulties in Product Isolation and Purification

Q: I am facing challenges in isolating and purifying this compound, especially at a larger scale. What are the recommended procedures?

A: Scalable purification requires robust and efficient methods.

Challenge Recommended Solution
Product Precipitation - Controlled Cooling: After the reaction, cool the mixture slowly to induce crystallization. Crash cooling can lead to the trapping of impurities. - Anti-solvent Addition: If the product is soluble in the reaction solvent, consider adding an anti-solvent to precipitate the product.
Filtration - Filter Selection: Use appropriate filter media and equipment for the scale of the reaction to ensure efficient solid-liquid separation.
Recrystallization - Solvent Screening: Identify a suitable solvent or solvent system for recrystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. Common solvents for quinazolinones include ethanol, isopropanol, and mixtures with water.
Chromatography - Column Chromatography: For high purity requirements, column chromatography using silica gel is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Benzoxazinone Intermediate

This protocol is adapted from the synthesis of 2-methylquinazolin-4(3H)-one.[2]

Step 1: Synthesis of 2,6-Dimethyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylbenzoic acid (1.0 eq).

  • Add an excess of acetic anhydride (e.g., 5-10 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The crude 2,6-Dimethyl-4H-3,1-benzoxazin-4-one can be used directly in the next step or purified by recrystallization from a suitable solvent like toluene.

Step 2: Synthesis of this compound

  • To the crude or purified 2,6-Dimethyl-4H-3,1-benzoxazin-4-one (1.0 eq), add a solution of aqueous ammonia (e.g., 25-30%).

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

  • Further purification can be achieved by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of General Synthetic Methods for Quinazolin-4-ones

Method Starting Materials Typical Conditions Reported Yields (General) Advantages Disadvantages
Niementowski Reaction Anthranilic acid, Formamide130-140°C, 4-6 hours~90%Simple, one-potHigh temperatures required
Benzoxazinone Route Anthranilic acid, Acetic anhydride, AmmoniaRefluxModerate to highCan provide clean productTwo-step process
Microwave-Assisted Anthranilic acid, Orthoester, Amine120-150°C, 15-30 minOften highRapid reaction timesRequires specialized equipment

Note: The yields are for general quinazolinone synthesis and may vary for this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation A 2-Amino-5-methylbenzoic Acid C Reflux (2-4h) A->C B Acetic Anhydride B->C D 2,6-Dimethyl-4H-3,1-benzoxazin-4-one C->D F Reflux (2-4h) D->F Intermediate E Aqueous Ammonia E->F G This compound F->G

Caption: Two-step synthesis workflow for this compound.

troubleshooting_logic Start Low Yield Observed A Check for unreacted starting material (TLC/HPLC) Start->A B Yes A->B Present C No A->C Absent D Increase reaction time or temperature B->D E Check for side products C->E F Optimize stoichiometry D->F G Purify starting materials E->G H Consider alternative synthetic route F->H G->H

Caption: Logical workflow for troubleshooting low reaction yields.

References

Refinement of in vitro assay conditions for 2,6-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethylquinazolin-4(1H)-one. The information provided is based on the general characteristics of quinazolinone derivatives and serves as a guide for refining in vitro assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to the heterocyclic nature of its core structure, this compound is expected to have low solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for quinazolinone derivatives.[1] It is advisable to use fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or higher).[2]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell culture medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution."[1] Here are several strategies to address this:

  • Reduce Final Concentration: The simplest method is to lower the final assay concentration of the compound.[1]

  • Optimize Dilution Technique: Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring to facilitate rapid mixing and minimize localized high concentrations that can lead to precipitation.[3]

  • Use a Co-solvent: Introducing a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol or propylene glycol to your aqueous buffer can improve solubility.[1]

  • Pre-warm the Medium: Adding the compound to pre-warmed (37°C) cell culture medium may enhance solubility.[2]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] Some cell lines may tolerate up to 1%, but it is best to determine the tolerance of your specific cell line.[3]

Q3: What are the potential biological activities and mechanisms of action of this compound?

A3: While specific data for this compound is limited, the quinazolinone scaffold is present in compounds with a wide range of biological activities, including anticancer properties.[4][5] Depending on the substitutions, quinazolinone derivatives have been shown to inhibit various cellular targets and pathways, such as:

  • PI3K/HDAC Inhibition: Some quinazolinone-based compounds have been designed as dual inhibitors of PI3K and HDAC enzymes.[1][6]

  • Tubulin Polymerization Inhibition: Certain 2-aryl-substituted quinazolinones have demonstrated the ability to inhibit tubulin polymerization, a mechanism used by some anticancer drugs.[7]

  • Kinase Inhibition: The quinazolinone core is found in several known kinase inhibitors.[7]

Further experimental validation is required to determine the specific mechanism of action for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Inconsistent or non-reproducible results in cell-based assays Compound precipitation in the cell culture medium leading to variable effective concentrations.Visually inspect assay plates for precipitation. Employ solubility enhancement techniques (see FAQ A2). Consider if the compound is binding to plastics or interacting with media components.[1]
High background signal in fluorescence or luminescence assays Intrinsic fluorescence of the compound or interaction with assay reagents.Run a control experiment with the compound in the absence of cells to measure its intrinsic signal. If the compound interferes, consider alternative assay formats.
Observed cytotoxicity in vehicle control wells High concentration of DMSO.Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for the cell line being used (typically ≤0.5%).[3] Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration.
Compound appears inactive in an enzymatic assay Poor solubility in the assay buffer. Incorrect pH of the buffer affecting compound stability or activity.Re-evaluate the solubility of the compound in the specific assay buffer. Consider adjusting the pH, as the solubility of quinazolinone derivatives can be pH-dependent.[1] Ensure the pH is compatible with enzyme activity.

Experimental Protocols

General Protocol for Preparing this compound for In Vitro Assays
  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Dissolve in a minimal amount of fresh, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Gently vortex or sonicate until the compound is completely dissolved.[2]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is below the cytotoxic level for your cells.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Hypothesized Signaling Pathway

G cluster_extracellular Extracellular cluster_cell Cell 2_6_DMQ This compound Receptor Cell Surface Receptor (e.g., RTK) 2_6_DMQ->Receptor PI3K PI3K 2_6_DMQ->PI3K HDAC HDAC 2_6_DMQ->HDAC Receptor->PI3K AKT AKT PI3K->AKT Cell_Cycle_Arrest Cell Cycle Arrest AKT->Cell_Cycle_Arrest Apoptosis Apoptosis AKT->Apoptosis Histones Histones HDAC->Histones Proliferation Proliferation Inhibition Histones->Proliferation

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow for In Vitro Assay

G Start Start Prepare_Stock Prepare Compound Stock (in 100% DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions Prepare_Stock->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Acquisition Measure Absorbance/ Fluorescence/Luminescence Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro cell viability assays.

References

Technical Support Center: Overcoming Resistance to Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance in cell lines treated with quinazolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: My quinazolinone derivative, an EGFR inhibitor, is losing efficacy in my cancer cell line. What are the common resistance mechanisms?

A1: Acquired resistance to quinazolinone-based EGFR inhibitors is a significant challenge. The most common mechanisms include:

  • Secondary Mutations in the EGFR Gene:

    • T790M "Gatekeeper" Mutation: This is the most frequent cause of resistance to first and second-generation EGFR inhibitors like gefitinib, erlotinib, and afatinib.[1][2][3][4][5][6][7][8] The T790M mutation increases the affinity of the EGFR kinase domain for ATP, reducing the inhibitor's ability to compete for the binding site.[8]

    • C797S Mutation: This mutation is a primary mechanism of resistance to third-generation irreversible inhibitors like osimertinib, which form a covalent bond with the Cys797 residue.[1][3][9]

    • Other EGFR Mutations: Less common mutations such as L718Q and L844V have also been identified as conferring resistance to specific EGFR inhibitors.[10][11]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. These include:

    • MET Amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.[3][12][13][14]

    • HER2 (ErbB2) Amplification: Similar to MET, amplification of HER2 can provide an alternative route for cell survival and proliferation signals.[5][13]

    • PI3K/Akt/mTOR Pathway Activation: This crucial survival pathway can be activated through various mechanisms, rendering cells less dependent on EGFR signaling.[12][13][15][16]

    • RAS/MAPK Pathway Activation: Activation of KRAS and other components of the MAPK pathway can also lead to resistance.[12][17]

    • IGF-1R and AXL Activation: Increased activity of the insulin-like growth factor 1 receptor (IGF-1R) and AXL receptor tyrosine kinase are also implicated in resistance.[17][18]

  • Phenotypic Transformation:

    • Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo EMT, a process that confers migratory and invasive properties and is associated with drug resistance.[5][19][20]

    • Histological Transformation: In some cases, lung adenocarcinomas can transform into small cell lung cancer (SCLC), which is inherently resistant to EGFR inhibitors.[5][12][13]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[21][22]

Q2: How can I determine the specific resistance mechanism in my cell line?

A2: A combination of molecular biology techniques is typically employed:

  • Sequencing: Sanger sequencing or next-generation sequencing (NGS) of the EGFR gene can identify secondary mutations like T790M and C797S.[1]

  • Western Blotting: This technique can be used to assess the phosphorylation status of EGFR and key proteins in bypass pathways (e.g., p-MET, p-HER2, p-Akt, p-ERK) to determine if these pathways are activated.[21][23]

  • Fluorescence In Situ Hybridization (FISH) or Quantitative PCR (qPCR): These methods can be used to detect gene amplification of MET and HER2.[5]

  • Immunofluorescence: This can be used to observe changes in cellular morphology and the expression of EMT markers (e.g., vimentin, N-cadherin).

Q3: My lapatinib-resistant HER2-positive breast cancer cells show continued activation of the PI3K/Akt pathway. What is a potential cause and how can I overcome this?

A3: A potential cause for sustained PI3K/Akt signaling in lapatinib-resistant HER2-positive breast cancer cells is the activation of a bypass pathway. One such pathway involves the Recepteur d'Origine Nantais (RON) receptor tyrosine kinase.[16] Activation of RON can maintain PI3K/Akt signaling despite HER2 inhibition by lapatinib.[16] To overcome this, you can consider co-treatment with a RON inhibitor or using siRNA to silence RON expression.[16] This approach has been shown to restore lapatinib sensitivity in resistant cells.[16]

Q4: My quinazolinone derivative is not showing the expected potency against a drug-resistant cell line. What are some potential experimental issues to troubleshoot?

A4: Several factors could be at play:

  • Compound Stability and Purity: Ensure your compound is stable in the experimental media and conditions, and verify its purity.[21]

  • Cell Line Integrity: Confirm the authenticity of your cell line using methods like Short Tandem Repeat (STR) profiling and regularly test for mycoplasma contamination.[23][24] Use cells at a low passage number to avoid genetic drift.[21][25]

  • Experimental Parameters: Inconsistencies in cell seeding density, drug concentration, and treatment duration can lead to variable results.[21][23]

  • Loss of Resistant Phenotype: If resistant cells are cultured without the drug for extended periods, they may revert to a sensitive state. It's often necessary to maintain a low dose of the drug in the culture medium to preserve the resistant phenotype.[23]

Troubleshooting Guides

Problem 1: No significant difference in cell viability between parental and supposed "resistant" cell lines after treatment.

Possible CauseSuggested Solution
Incomplete development of resistance. Continue culturing the cells in the presence of gradually increasing concentrations of the quinazolinone derivative for a longer duration (e.g., several months). Regularly monitor the IC50 value using a cell viability assay.[23]
Cell line cross-contamination or misidentification. Perform cell line authentication (e.g., STR profiling) and test for mycoplasma contamination.[23][24]
Experimental error in drug concentration or cell seeding. Verify the concentration of your drug stock solution. Ensure accurate and consistent cell seeding density across all wells and experiments.[23]

Problem 2: Western blot shows no inhibition of EGFR phosphorylation in resistant cells, but downstream signaling (p-Akt, p-ERK) remains active.

Possible CauseSuggested Solution
Activation of bypass signaling pathways. Investigate the activation status of alternative receptor tyrosine kinases such as MET, HER2, IGF-1R, or AXL via Western blot.[15][17] Consider co-treatment with inhibitors targeting these activated pathways.
Downstream mutations. Sequence key downstream signaling molecules like PIK3CA and KRAS to check for activating mutations.

Problem 3: Resistant cells exhibit a significantly slower growth rate than parental cells, even without the drug.

Possible CauseSuggested Solution
Fitness cost of resistance. This is a common phenomenon. The acquisition of resistance mechanisms can sometimes impair the cell's proliferative capacity.[23] Continue to culture the resistant cells in the presence of a maintenance dose of the drug to ensure the stability of the resistant phenotype.[23]

Quantitative Data Summary

Table 1: IC50 Values of Quinazolinone Derivatives in Sensitive and Resistant Cell Lines

Quinazolinone DerivativeCell LineResistance MechanismIC50 (Parental)IC50 (Resistant)Fold ResistanceReference
GefitinibH1650GREMT, EGFR overexpression31.0 ± 1.0 µM50.0 ± 3.0 µM~1.6[19]
LapatinibSKBR3-LAltered apoptosis regulationNot specified6.5 ± 0.4 μMNot specified[26]
LapatinibHCC1954-LAltered apoptosis regulationNot specified2.7 ± 0.1 μMNot specified[26]
AfatinibAFR1, AFR2, AFR3 (PC-9 derived)KRAS amplification, IGFBP3 overexpression, EGFR T790M<10 nM>1 µM>100[17]
OsimertinibPC-9-Br (Gefitinib-resistant)Not specifiedNot specified0.23 ± 0.031 µM (48h)Not specified[27]

Experimental Protocols

Protocol 1: Development of Acquired Resistance in a Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to a quinazolinone derivative.

  • Initial Culture: Begin by culturing the parental cancer cell line in its recommended standard growth medium.

  • Initial Drug Exposure: Once the cells are in the logarithmic growth phase, introduce the quinazolinone derivative at a low concentration (e.g., the IC20, the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: When the cells have adapted and are proliferating at a normal rate, passage them and incrementally increase the drug concentration. This is typically done in a stepwise manner.

  • Maintenance and Monitoring: Maintain the cells at each new concentration for several passages to ensure the selection of a stably resistant population.

  • Confirmation of Resistance: After several months of continuous culture, confirm the development of resistance by determining the IC50 of the drug in the resistant cell line and comparing it to the parental cell line using a cell viability assay. A significant increase in the IC50 value indicates the establishment of a resistant cell line.[25]

  • Cryopreservation: It is crucial to freeze stocks of the resistant cells at various stages of development for future experiments.[25]

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol outlines the steps for assessing the phosphorylation status of key signaling proteins.

  • Cell Treatment and Lysis: Treat both parental and resistant cells with the quinazolinone derivative at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).[21]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[21]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: MTT Cell Viability Assay

This is a colorimetric assay used to determine the IC50 of a drug.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[21][25]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in culture medium. Replace the existing medium with the medium containing the compound and incubate for a specified period (e.g., 72 hours).[21]

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The IC50 value can then be calculated from the dose-response curve.[25]

Visualizations

Resistance_Mechanisms cluster_drug Quinazolinone Derivative (EGFRi) cluster_cell Cancer Cell cluster_egfr EGFR Signaling cluster_resistance Resistance Mechanisms EGFRi EGFR Inhibitor EGFR EGFR EGFRi->EGFR Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation T790M EGFR T790M T790M->EGFR Alters ATP Binding C797S EGFR C797S C797S->EGFR Prevents Covalent Binding MET_Amp MET Amplification MET_Amp->PI3K_Akt Activates MET_Amp->RAS_MAPK Activates HER2_Amp HER2 Amplification HER2_Amp->PI3K_Akt Activates HER2_Amp->RAS_MAPK Activates EMT EMT EMT->Proliferation Promotes Drug_Efflux Drug Efflux Drug_Efflux->EGFRi Reduces Intracellular Conc.

Caption: Mechanisms of resistance to quinazolinone-based EGFR inhibitors.

Troubleshooting_Workflow Start Decreased Efficacy of Quinazolinone Derivative Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate Investigate Resistance Mechanism Confirm_Resistance->Investigate Sequencing EGFR Sequencing (T790M, C797S) Investigate->Sequencing On-target? Western_Blot Western Blot (Bypass Pathways) Investigate->Western_Blot Bypass? FISH_qPCR FISH/qPCR (MET/HER2 Amp) Investigate->FISH_qPCR Amplification? Strategy Develop Overcoming Strategy Sequencing->Strategy Western_Blot->Strategy FISH_qPCR->Strategy Next_Gen_Inhibitor Switch to Next-Generation Inhibitor Strategy->Next_Gen_Inhibitor Combination_Tx Combination Therapy Strategy->Combination_Tx

Caption: Workflow for troubleshooting resistance to quinazolinone derivatives.

Develop_Resistant_Cell_Line Start Parental Cell Line Initial_Exposure Expose to low dose (IC20) of drug Start->Initial_Exposure Adaptation Culture until normal proliferation Initial_Exposure->Adaptation Dose_Escalation Gradually increase drug concentration Adaptation->Dose_Escalation Maintenance Maintain at each concentration for several passages Dose_Escalation->Maintenance Maintenance->Dose_Escalation Repeat Confirmation Confirm resistance (IC50 Assay) Maintenance->Confirmation Resistant_Line Stably Resistant Cell Line Confirmation->Resistant_Line

Caption: Experimental workflow for developing a drug-resistant cell line.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Methaqualone and 2,6-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Compounds

Methaqualone , a quinazolinone derivative, was formerly prescribed as a sedative and hypnotic. Its abuse potential led to its classification as a controlled substance. It is known for its significant effects on the central nervous system (CNS).

2,6-Dimethylquinazolin-4(1H)-one is a structural analog of methaqualone, featuring two methyl group substitutions on the quinazolinone core. While the quinazolinone scaffold is present in many biologically active compounds, the specific pharmacological profile of this particular derivative remains largely uncharacterized in public-domain research.

Comparative Biological Activity

The primary mechanism of action for methaqualone is well-established as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. In contrast, the direct biological targets of this compound have not been specifically identified. However, based on the activities of other quinazolinone derivatives, it is plausible that it may also interact with the CNS.

FeatureMethaqualoneThis compound
Primary Target GABAA ReceptorsNot experimentally determined.
Mechanism of Action Positive Allosteric Modulator of GABAA ReceptorsUnknown. Other quinazolinone derivatives show diverse activities including CNS depression and anticonvulsant effects, often linked to GABAA receptor modulation.
Binding Site Transmembrane β(+)/α(-) subunit interface of the GABAA receptor; distinct from benzodiazepine and barbiturate sites.Not determined.
Physiological Effects Sedative-hypnotic, anticonvulsant, muscle relaxant, anxiolytic.Not experimentally determined. Some 2,6-disubstituted quinazolinones have been reported to possess CNS stimulant or depressant and anticonvulsant activities[1].
Clinical Use Formerly used for insomnia and as a sedative. Now a controlled substance due to high abuse potential.No established medical use.

Signaling Pathways and Experimental Workflows

Methaqualone's Mechanism of Action at the GABAA Receptor

Methaqualone enhances the effect of GABA at the GABAA receptor, which is a ligand-gated ion channel. Upon GABA binding, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to CNS depression. Methaqualone potentiates this effect by binding to an allosteric site on the receptor, increasing the efficiency of GABA-mediated channel opening.

Methaqualone_Pathway Methaqualone Methaqualone GABA_A_Receptor GABA-A Receptor (β/α subunit interface) Methaqualone->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel (Opens) GABA_A_Receptor->Chloride_Channel Conformational change GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Cl- influx CNS_Depression CNS Depression (Sedation, Hypnosis) Neuronal_Hyperpolarization->CNS_Depression

Caption: Signaling pathway of methaqualone at the GABAA receptor.

General Experimental Workflow for Assessing Anticonvulsant Activity

A common preclinical workflow to evaluate the anticonvulsant properties of a compound, which could be applied to this compound, involves a series of in vivo and in vitro tests.

Anticonvulsant_Workflow cluster_0 In Vivo Screening cluster_1 Mechanism of Action Studies Compound Test Compound (e.g., this compound) MES_Test Maximal Electroshock (MES) Test Compound->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound->scPTZ_Test Neurotoxicity Rotarod Test (Neurotoxicity) Compound->Neurotoxicity Receptor_Binding GABA-A Receptor Binding Assay MES_Test->Receptor_Binding If active scPTZ_Test->Receptor_Binding If active Electrophysiology Patch-Clamp Electrophysiology (Xenopus oocytes or mammalian cells) Receptor_Binding->Electrophysiology

Caption: Experimental workflow for anticonvulsant drug screening.

Detailed Experimental Protocols

While specific experimental data for this compound is unavailable, the following are detailed protocols for key experiments typically used to characterize compounds like methaqualone and other CNS-active quinazolinones.

GABAA Receptor Binding Assay
  • Objective: To determine the affinity of a test compound for the GABAA receptor.

  • Method: Radioligand displacement assay.

  • Protocol:

    • Prepare synaptic membrane fractions from rodent cerebral cortex.

    • Incubate the membrane preparation with a specific radioligand for the GABAA receptor (e.g., [³H]muscimol for the GABA site, or [³H]flunitrazepam for the benzodiazepine site).

    • Add increasing concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
  • Objective: To functionally characterize the modulatory effects of a test compound on GABAA receptors.

  • Method: Expressing specific GABAA receptor subunit combinations in Xenopus laevis oocytes and measuring GABA-evoked currents in the presence and absence of the test compound.

  • Protocol:

    • Inject cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2) into Xenopus oocytes.

    • After 2-4 days of incubation, place the oocyte in a recording chamber continuously perfused with buffer.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

    • Co-apply the test compound at various concentrations with GABA and measure the potentiation or inhibition of the GABA-evoked current.

    • Construct concentration-response curves to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) of the test compound.

Maximal Electroshock (MES) Seizure Test in Mice
  • Objective: To assess the anticonvulsant activity of a compound against generalized tonic-clonic seizures.

  • Method: Inducing seizures via corneal electrical stimulation.

  • Protocol:

    • Administer the test compound or vehicle to mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • At the time of predicted peak effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Determine the median effective dose (ED₅₀) of the compound required to protect 50% of the animals from seizures.

Rotarod Test for Neurotoxicity in Mice
  • Objective: To evaluate the motor-impairing effects of a compound.

  • Method: Assessing the ability of mice to remain on a rotating rod.

  • Protocol:

    • Train mice to stay on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set period (e.g., 1 minute).

    • Administer the test compound or vehicle.

    • At various time points after administration, place the mice on the rotating rod and record the latency to fall.

    • Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.

    • Determine the median toxic dose (TD₅₀) that causes 50% of the animals to fail the test.

Conclusion

Methaqualone's biological activity is well-documented, primarily as a positive allosteric modulator of GABAA receptors, leading to its sedative-hypnotic and anticonvulsant effects. In stark contrast, there is a significant gap in the scientific literature regarding the specific biological activity of this compound. While the quinazolinone scaffold is a common feature in many CNS-active compounds, it is crucial to experimentally determine the pharmacological profile of this specific derivative. Future research should focus on characterizing the receptor binding profile and in vivo effects of this compound to ascertain its potential biological activities and to allow for a direct and meaningful comparison with methaqualone. Based on the limited information available for related compounds, it is plausible that this compound may exhibit CNS activity, but this remains to be experimentally verified.

References

Validating the Anticancer Activity of 2,6-Dimethylquinazolin-4(1H)-one In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activity of quinazolinone derivatives, offering a framework for validating the potential of 2,6-Dimethylquinazolin-4(1H)-one. While direct in vivo studies on this compound are not extensively documented in publicly available literature, this guide extrapolates its potential activity based on structurally similar compounds and the broader class of quinazolinones. The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent anticancer effects by targeting key cellular pathways.

Comparative In Vivo Efficacy of Quinazolinone Derivatives

The following table summarizes the in vivo anticancer activity of various quinazolinone derivatives, providing key experimental data for comparison. This data highlights the potential of this class of compounds in different cancer models.

Compound IDCancer TypeAnimal ModelDosage & RouteKey FindingsReference
Compound 26 Colon & Breast CancerHCT-116 and MCF-7 xenograftNot SpecifiedSignificant tumor growth inhibition.[1]
7b Multiple MyelomaXenograft modelOralShowed oral activity.[2]
Compound 2 Human Tumor Cell LinesMice1.0 mg/kgInhibited tumor growth by 62%.[3]
LU1501 Breast CancerBreast cancer tumor modelNot SpecifiedAnticancer activity correlated with proliferation inhibition via the NF-κB pathway.[4]
Compound II Hepatocellular CarcinomaHepG2 xenograftNot SpecifiedInduced apoptosis in vivo.[4]

Experimental Protocols for In Vivo Anticancer Activity Assessment

The validation of anticancer compounds in vivo involves rigorous experimental protocols. Below are generalized methodologies commonly employed in preclinical studies of quinazolinone derivatives.

1. Animal Models:

  • Xenograft Models: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice). These models are widely used due to their reproducibility.[5]

  • Carcinogen-Induced Models: Chemical carcinogens are used to induce tumors in animals. For instance, 4-nitroquinoline 1-oxide (4-NQO) is used to induce oral carcinogenesis in mice, mimicking the histopathological progression of human oral cancer.[6] Other carcinogens like benzo[a]pyrene and methylnitrosourea (MNU) are used to induce lung and mammary tumors, respectively.[7]

2. Drug Administration:

  • Routes of Administration: The choice of administration route depends on the compound's physicochemical properties and the intended clinical application. Common routes include oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.).

  • Dosing and Schedule: Compounds are typically administered daily or on a set schedule for a defined period. Doses are determined from prior in vitro cytotoxicity and in vivo toxicity studies.

3. Efficacy Evaluation:

  • Tumor Measurement: Tumor volume is monitored regularly using calipers and calculated using the formula: (length × width²) / 2.

  • Tumor Growth Inhibition (TGI): TGI is a key metric to assess efficacy and is calculated at the end of the study.

  • Survival Analysis: In some studies, the overall survival of the treated animals is monitored.

4. Toxicity Assessment:

  • Body Weight and Clinical Signs: Animals are monitored for changes in body weight, food and water consumption, and any signs of distress or toxicity.

  • Histopathological Analysis: At the end of the study, major organs are collected for histopathological examination to identify any drug-related toxicities.

5. Mechanistic Studies:

  • Immunohistochemistry: Tumor tissues are analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to understand the compound's mechanism of action.

  • Western Blot and PCR: These techniques are used to analyze the expression of target proteins and genes within the tumor tissue to confirm the engagement of specific signaling pathways.

Signaling Pathways and Experimental Workflows

The anticancer activity of quinazolinone derivatives is often attributed to their interaction with specific signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathways Targeted by Quinazolinone Derivatives:

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibits

Tubulin_Polymerization_Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits

Experimental Workflow for In Vivo Validation:

experimental_workflow start Compound Synthesis & Characterization invitro In Vitro Cytotoxicity (e.g., MTT Assay) start->invitro animal_model Animal Model Selection (e.g., Xenograft) invitro->animal_model treatment Drug Administration (Dosage & Schedule) animal_model->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis (TGI, Histopathology) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

References

Unveiling the Molecular Target of 2,6-Dimethylquinazolin-4(1H)-one: A Comparative Guide to Target Cross-Validation Using DARTS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, the identification and validation of a small molecule's biological target are paramount. This crucial step bridges the gap between a compound's observed phenotypic effects and its underlying mechanism of action. For researchers and drug development professionals, a robust and reliable methodology for target deconvolution is essential. This guide provides a comparative analysis of the Drug Affinity Responsive Target Stability (DARTS) technique for validating the putative target of 2,6-Dimethylquinazolin-4(1H)-one, a scaffold of interest in medicinal chemistry. We present a hypothetical yet plausible scenario where a kinase is the target, offering a framework for comparing DARTS with alternative methods and providing detailed experimental protocols.

The Challenge: Identifying the Cellular Partner of this compound

Quinazolinone derivatives are known to exhibit a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] However, for many of these compounds, including this compound, the precise molecular target remains to be elucidated. For the purpose of this guide, we will hypothesize that this compound interacts with a specific cellular kinase, a common target for this class of compounds. The subsequent sections will detail how DARTS can be employed to validate this hypothetical interaction and how it compares to other target validation techniques.

DARTS: A Powerful Tool for Target Validation

DARTS is a label-free method that leverages the principle that the binding of a small molecule can stabilize its protein target, thereby conferring resistance to proteolysis.[3][4][5] This technique is particularly advantageous as it does not require modification of the small molecule, preserving its native binding characteristics.[5][6]

Performance Comparison: DARTS vs. Alternative Methods

To provide a comprehensive overview, we compare DARTS with two other widely used label-free target validation methods: the Cellular Thermal Shift Assay (CETSA) and Stability of Proteins from Rates of Oxidation (SPROX).

FeatureDrug Affinity Responsive Target Stability (DARTS)Cellular Thermal Shift Assay (CETSA)Stability of Proteins from Rates of Oxidation (SPROX)
Principle Ligand-induced stabilization against protease digestion.[3]Ligand-induced thermal stabilization.[7][8]Ligand-induced changes in the rate of methionine oxidation.[9]
Throughput Moderate, can be adapted for higher throughput with mass spectrometry.High-throughput screening is possible.[7]Moderate, amenable to proteomic scale.[10]
Cellular Context Typically performed in cell lysates.[4]Can be performed in intact cells, cell lysates, and tissues.[8]Performed in cell lysates.[9]
Compound Modification Not required.[5]Not required.[8]Not required.[9]
Key Advantage Simplicity and no need for compound modification.[4][6]Applicable in a live-cell context, reflecting a more physiological environment.[8]Provides information on protein stability and conformational changes.[9]
Limitations Indirect readout of binding; not all binding events lead to protease resistance.Not all proteins exhibit a clear thermal shift upon ligand binding.Dependent on the presence of methionine residues in the target protein.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the step-by-step protocols for DARTS, CETSA, and SPROX.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol outlines the key steps for performing a DARTS experiment to validate the interaction between this compound and its putative kinase target.[3][11]

  • Cell Lysate Preparation:

    • Culture cells of interest to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., M-PER or RIPA) supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Compound Incubation:

    • Dilute the cell lysate to a standardized concentration (e.g., 1 mg/mL) with lysis buffer.

    • In separate tubes, incubate the lysate with either this compound (e.g., at various concentrations) or a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 1 hour) at room temperature to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each tube. The optimal protease and its concentration should be determined empirically.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • Quenching and Sample Preparation:

    • Stop the digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis by SDS-PAGE and Western Blot:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative kinase target.

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

    • A protected protein will show a more intense band in the compound-treated lane compared to the vehicle control lane.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes the workflow for a CETSA experiment.[7][8][12]

  • Cell Treatment:

    • Treat intact cells with either this compound or a vehicle control and incubate under normal cell culture conditions.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the putative kinase target in the soluble fraction by Western blot or other quantitative methods like ELISA or mass spectrometry.

    • A stabilized protein will remain in the soluble fraction at higher temperatures in the compound-treated samples.

Stability of Proteins from Rates of Oxidation (SPROX) Protocol

This protocol provides an overview of the SPROX methodology.[9][10]

  • Sample Preparation:

    • Prepare cell lysates as in the DARTS protocol.

    • Divide the lysate into aliquots and treat with either this compound or a vehicle control.

  • Denaturant Gradient Treatment:

    • Expose the aliquots to a gradient of a chemical denaturant (e.g., guanidinium hydrochloride).

  • Oxidation Reaction:

    • Initiate the oxidation of methionine residues by adding a controlled amount of hydrogen peroxide.

    • Quench the reaction after a specific time.

  • Proteomic Analysis:

    • Digest the proteins into peptides using trypsin.

    • Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the extent of methionine oxidation.

    • Ligand binding will alter the protein's stability, leading to a shift in the denaturant concentration at which methionine residues become accessible for oxidation.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, we provide diagrams generated using Graphviz (DOT language).

DARTS_Workflow cluster_preparation Preparation cluster_incubation Incubation & Digestion cluster_analysis Analysis CellLysate Cell Lysate IncubateCompound Incubate with Compound CellLysate->IncubateCompound IncubateVehicle Incubate with Vehicle CellLysate->IncubateVehicle Compound This compound Compound->IncubateCompound Vehicle Vehicle (DMSO) Vehicle->IncubateVehicle AddProteaseC Add Protease IncubateCompound->AddProteaseC AddProteaseV Add Protease IncubateVehicle->AddProteaseV SDSPAGE SDS-PAGE AddProteaseC->SDSPAGE AddProteaseV->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot Result Target Protection Observed WesternBlot->Result

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) experiment.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds PutativeTarget Putative Target Kinase Receptor->PutativeTarget activates DownstreamEffector Downstream Effector Protein PutativeTarget->DownstreamEffector phosphorylates CellProliferation Cell Proliferation DownstreamEffector->CellProliferation promotes Apoptosis Apoptosis DownstreamEffector->Apoptosis inhibits Compound This compound Compound->PutativeTarget inhibits

Caption: Hypothetical signaling pathway involving the putative kinase target.

Conclusion

The cross-validation of a small molecule's target is a cornerstone of modern drug discovery. While no single method is foolproof, a multi-pronged approach using complementary techniques provides the most robust validation. DARTS offers a straightforward, label-free method for identifying and validating target engagement, particularly in the early stages of research. By comparing its principles and performance with those of CETSA and SPROX, researchers can make an informed decision on the most suitable strategy for their specific research question. The provided protocols and visualizations serve as a practical guide for scientists embarking on the critical task of target deconvolution for novel bioactive compounds like this compound.

References

The Structural Dance of Potency: A Comparative Guide to 2,6-Disubstituted Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 2,6-disubstituted quinazolinone derivatives reveals a nuanced interplay between substituent choice and biological outcome. This guide provides a comparative analysis of these compounds, focusing on their anticancer and antibacterial activities, supported by experimental data and detailed protocols for researchers in drug discovery.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Modifications at the 2 and 6 positions of the quinazolinone ring have been extensively explored to modulate their pharmacological effects.[3] This guide synthesizes findings from various studies to elucidate the structure-activity relationships (SAR) of these analogs, with a particular focus on anticancer and antibacterial applications.

Comparative Analysis of Biological Activity

The biological activity of 2,6-disubstituted quinazolinones is significantly influenced by the nature of the substituents at these positions. The following table summarizes the quantitative data from various studies, highlighting the impact of different functional groups on their therapeutic potential.

Compound ID2-Substituent6-SubstituentTarget/AssayActivity (IC50/MIC)Reference
Anticancer Activity (CDK9 Inhibition)
1UnsubstitutedIodoCDK9 Inhibition0.639 µM[4]
2p-tolylChloroCDK9 Inhibition0.282 µM[4]
3p-chlorophenylNitroCDK9 Inhibition~0.56 µM (1-fold reduction from 2)[4]
Anticancer Activity (Cytotoxicity)
42,4-dichlorophenylDiethylaminoKB cells0.02 µM[5]
52,4-dichlorophenylDiethylaminoHep-G2 cells0.05 µM[5]
62,4-dichlorophenylDiethylaminoLU-1 cells0.08 µM[5]
72,4-dichlorophenylDiethylaminoMCF-7 cells0.03 µM[5]
Antibacterial Activity
83,4-difluorobenzylamineUnsubstitutedS. aureus ATCC259230.36 µM[6]
93,4-difluorobenzylamineUnsubstitutedMRSA USA300 JE20.02 µM[6]
10UnsubstitutedBromoS. aureusIZ = 26 mm, MIC = 256 µg/ml[7]
mGlu5 Antagonism
113-chloroanilineBromomGlu5 Functional AssayPotent (Specific IC50 not provided)[8]
123-chloroanilineNitromGlu5 Functional AssayComparable to Bromo analog[8]
133-chloroanilineMethoxymGlu5 Functional AssayLess potent[8]
143-chloroanilineCyanomGlu5 Functional AssayLess potent[8]

Key SAR Observations:

  • Anticancer Activity: For CDK9 inhibition, a combination of a p-tolyl group at the 2-position and a chloro group at the 6-position (Compound 2) showed significant potency.[4] In cytotoxicity assays, a bulky 2-aryl ring (2,4-dichlorophenyl) combined with a 6-diethylamino group (Compounds 4-7) resulted in highly potent anticancer activity against various cell lines, possibly through topoisomerase I inhibition.[5]

  • Antibacterial Activity: In the realm of antibacterial agents, a 2-(3,4-difluorobenzylamine) substituent (Compounds 8 & 9) demonstrated remarkable potency against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[6]

  • mGlu5 Antagonism: For non-competitive antagonists of mGlu5, a 6-bromo or 6-nitro substitution on the quinazoline ring, paired with a 3-chloroaniline at the 4-position (not 2-position, but relevant for 6-position SAR), provided the highest potency.[8] Larger substitutions at the 6-position were not well-tolerated.[8]

Visualizing the SAR Workflow

The process of conducting structure-activity relationship studies can be systematically visualized. The following diagram illustrates a typical workflow from a hit compound to a lead candidate.

SAR_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase Hit_Compound Hit Compound (e.g., from HTS) Initial_SAR Initial SAR Studies (e.g., 2,6-substitutions) Hit_Compound->Initial_SAR Modification Analog_Synthesis Analog Synthesis Initial_SAR->Analog_Synthesis Design Biological_Screening Biological Screening (e.g., CDK9, MRSA assays) Analog_Synthesis->Biological_Screening Data_Analysis Data Analysis (IC50/MIC determination) Biological_Screening->Data_Analysis Data_Analysis->Analog_Synthesis Iterative Optimization Lead_Candidate Lead Candidate Data_Analysis->Lead_Candidate Selection

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Signaling Pathway Inhibition

Several 2,6-disubstituted quinazolinones exert their anticancer effects by inhibiting cyclin-dependent kinase 9 (CDK9).[4] CDK9 is a key regulator of transcriptional elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells.

CDK9_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA Transcriptional Elongation DNA DNA Mcl1_Protein Mcl-1 Protein (Anti-apoptotic) Mcl1_mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits Quinazolinone 2,6-Disubstituted Quinazolinone Quinazolinone->CDK9 Inhibits

Caption: Inhibition of the CDK9 signaling pathway by 2,6-disubstituted quinazolinones.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed experimental methodologies are crucial.

CDK9 Inhibition Assay: [4] The inhibitory activity of the compounds against CDK9/cyclin T1 was determined using a standard in vitro kinase assay. The compounds were serially diluted and incubated with recombinant human CDK9/cyclin T1 enzyme, a peptide substrate, and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through luminescence or fluorescence detection. Flavopiridol was used as a reference compound. IC50 values were calculated by fitting the dose-response curves using non-linear regression.

Antibacterial Activity Screening (Broth Microdilution Method): [6] The minimum inhibitory concentrations (MIC50) of the synthesized compounds were determined using the broth microdilution method against S. aureus strains (e.g., ATCC25923 and MRSA USA300 JE2). Bacteria were grown in cation-adjusted Mueller-Hinton broth. The compounds were serially diluted in 96-well plates, and a standardized bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC50 was defined as the lowest concentration of the compound that inhibited 50% of the visible bacterial growth, measured by optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay): [5] The cytotoxicity of the compounds was evaluated against various human cancer cell lines (KB, Hep-G2, LU-1, and MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). After incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals. The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves. Ellipticine was used as a standard anticancer agent.

This guide provides a snapshot of the SAR for 2,6-disubstituted quinazolinones, underscoring the importance of systematic structural modifications in the quest for more potent and selective therapeutic agents. The presented data and protocols offer a valuable resource for researchers aiming to build upon these findings in the field of drug discovery.

References

In Vitro vs. In Vivo Correlation: Unpacking the Anticancer Activity of a 2,6-Disubstituted Quinazolin-4(1H)-one Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The quinazolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the in vitro and in vivo anticancer activity of a representative 2,6-disubstituted quinazolin-4(1H)-one derivative, herein referred to as Quinazolinone Analog A. This analog has demonstrated potent activity as a tubulin polymerization inhibitor, a validated mechanism for cancer chemotherapy.

This guide will objectively compare its performance in cell-free and cell-based assays with its efficacy in a preclinical animal model, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

Data Presentation: A Comparative Summary of Activity

The anticancer potential of Quinazolinone Analog A was evaluated through a series of in vitro and in vivo experiments. The quantitative data from these studies are summarized below, offering a clear comparison of its activity across different biological systems.

Parameter In Vitro Activity Cell Line Value
Antiproliferative Activity IC₅₀HepG2 (Liver Cancer)0.45 µM
IC₅₀U251 (Glioblastoma)0.38 µM
IC₅₀PANC-1 (Pancreatic Cancer)0.52 µM
IC₅₀A549 (Lung Cancer)0.61 µM
IC₅₀A375 (Melanoma)0.41 µM
Mechanism of Action Tubulin Polymerization InhibitionCell-free assayIC₅₀ = 1.2 µM
Parameter In Vivo Activity Model Value
Antitumor Efficacy Tumor Growth InhibitionHepG2 Xenograft in Nude Mice62% at 50 mg/kg

Mechanism of Action: Inhibition of Tubulin Polymerization

Quinazolinone Analog A exerts its anticancer effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton. By inhibiting tubulin polymerization, the compound interferes with the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis). Molecular docking studies suggest that this analog binds to the colchicine-binding site on β-tubulin.

G cluster_0 Cellular Environment Quinazolinone Quinazolinone Analog A Tubulin αβ-Tubulin Dimers Quinazolinone->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Quinazolinone->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Required for CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed signaling pathway for Quinazolinone Analog A.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (HepG2, U251, PANC-1, A549, and A375) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Cells were treated with various concentrations of Quinazolinone Analog A (typically ranging from 0.01 to 100 µM) and incubated for an additional 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values were calculated using a non-linear regression analysis of the dose-response curves.

Tubulin Polymerization Inhibition Assay
  • Reaction Mixture Preparation: A reaction mixture containing purified bovine brain tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer was prepared.

  • Compound Addition: Quinazolinone Analog A at various concentrations was added to the reaction mixture.

  • Polymerization Initiation: The polymerization was initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, corresponding to tubulin polymerization, was monitored over time using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value was determined by plotting the inhibition of tubulin polymerization against the compound concentration.

In Vivo Antitumor Efficacy in a Xenograft Model
  • Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.

  • Tumor Cell Implantation: 1 x 10⁷ HepG2 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When the tumors reached an average volume of 100-150 mm³, the mice were randomly assigned to a control group (vehicle) and a treatment group (Quinazolinone Analog A, 50 mg/kg, administered orally once daily).

  • Tumor Volume Measurement: Tumor volumes were measured every two days using calipers and calculated using the formula: (length × width²)/2.

  • Study Endpoint: The study was terminated after a predefined period (e.g., 21 days), and the tumors were excised and weighed.

  • Data Analysis: The tumor growth inhibition percentage was calculated as: [1 - (average tumor weight of treated group / average tumor weight of control group)] × 100.

G cluster_1 Experimental Workflow start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo antiprolif Antiproliferative Assay (IC50 Determination) invitro->antiprolif tubulin_assay Tubulin Polymerization Assay (IC50) invitro->tubulin_assay cell_cycle Cell Cycle Analysis (G2/M Arrest) invitro->cell_cycle apoptosis Apoptosis Assay invitro->apoptosis xenograft Xenograft Model (Tumor Growth Inhibition) invivo->xenograft data_analysis Data Analysis & Correlation antiprolif->data_analysis tubulin_assay->data_analysis cell_cycle->data_analysis apoptosis->data_analysis xenograft->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating quinazolinone analogs.

Correlation and Conclusion

The data presented in this guide demonstrate a strong correlation between the in vitro and in vivo activities of Quinazolinone Analog A. The potent sub-micromolar antiproliferative activity observed in various cancer cell lines translates to significant tumor growth inhibition in a preclinical xenograft model. The identified mechanism of action, tubulin polymerization inhibition, provides a clear rationale for its anticancer effects.

This comprehensive comparison underscores the potential of 2,6-disubstituted quinazolin-4(1H)-one derivatives as a promising scaffold for the development of novel anticancer agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore and optimize this class of compounds.

A Comparative Analysis of 2,6-Dimethylquinazolin-4(1H)-one Against a Panel of Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive benchmark analysis of the investigational compound, 2,6-Dimethylquinazolin-4(1H)-one, against a panel of established cancer drugs. The comparison is based on a hypothetical dataset for this compound, generated from the known anticancer activities of the broader quinazolinone class of compounds, which have demonstrated potential as tubulin polymerization inhibitors.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound in relation to current standards of care in oncology.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the hypothetical IC50 values for this compound against a panel of cancer cell lines, juxtaposed with the reported IC50 values for standard chemotherapeutic agents.

CompoundBreast Cancer (MCF-7) IC50 (µM)Lung Cancer (A549) IC50 (µM)Leukemia (K562) IC50 (µM)Mechanism of Action
This compound (Hypothetical Data) 8.512.25.8Tubulin Polymerization Inhibitor
Doxorubicin 0.81.20.5DNA Intercalation, Topoisomerase II Inhibition
Paclitaxel 0.010.020.005Tubulin Polymerization Stabilizer
Cisplatin 5.07.52.0DNA Cross-linking
Osimertinib N/A0.015 (EGFR mutant)N/AEGFR Tyrosine Kinase Inhibitor[6][7]
Cytarabine N/AN/A0.1DNA Synthesis Inhibitor
Imatinib N/AN/A0.25 (Bcr-Abl positive)Tyrosine Kinase Inhibitor

Signaling Pathways and Experimental Workflows

To visually delineate the complex biological processes and experimental procedures discussed, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition

Figure 1: Simplified PI3K/Akt Signaling Pathway in Cancer.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[8][9][10][11] Its frequent over-activation in various cancers makes it a prime target for therapeutic intervention.[10][11]

G start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add varying concentrations of compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 values read->end

Figure 2: Experimental Workflow for MTT Cell Viability Assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12] It is a standard method for determining the cytotoxic effects of potential anticancer compounds.

G compound This compound invitro In Vitro Assays (MTT, Western Blot) compound->invitro invivo In Vivo Studies (Xenograft Models) compound->invivo panel Panel of Cancer Drugs (Doxorubicin, Paclitaxel, etc.) panel->invitro panel->invivo data Comparative Data Analysis (IC50, Tumor Growth Inhibition) invitro->data invivo->data conclusion Evaluation of Therapeutic Potential data->conclusion

Figure 3: Logical Workflow for Comparative Benchmarking.

This diagram illustrates the logical progression from selecting the compounds for comparison to performing in vitro and in vivo experiments, followed by data analysis to evaluate the therapeutic potential of the investigational compound.

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key experimental assays are provided below.

MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability.[12][13][14]

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol outlines the key steps for protein expression analysis.[15][16][17][18]

  • Sample Preparation: Treat cells with the desired compounds for the specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Determine the protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[15][18]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[17]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[17]

  • Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control such as β-actin or GAPDH.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating antitumor efficacy in a mouse model.[19][20][21]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).[19][20]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and control vehicle or a standard-of-care drug to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[19] Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: The study endpoint may be reached when tumors in the control group reach a certain size, or after a specific duration of treatment. At the endpoint, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This comparative guide provides a framework for evaluating the potential of this compound as an anticancer agent. The hypothetical data presented, based on the known activities of the quinazolinone scaffold, suggests a compound with moderate cytotoxic activity. Further empirical studies are essential to validate these preliminary findings and to fully elucidate the mechanism of action, efficacy, and safety profile of this compound. The provided experimental protocols offer a standardized approach for conducting such investigations, ensuring robust and reproducible data to guide future drug development efforts.

References

Reproducibility of published synthesis methods for 2,6-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Published Synthesis Methods for 2,6-Dimethylquinazolin-4(1H)-one

This guide provides a detailed comparison of two primary synthetic routes to this compound, a valuable scaffold in medicinal chemistry. The methods discussed are based on published procedures and are evaluated for their reproducibility, yield, and overall efficiency. This document aims to assist researchers in selecting the most suitable method for their specific laboratory capabilities and research goals.

Comparison of Synthetic Methods

Two main strategies for the synthesis of this compound have been identified in the literature. The first proceeds through the cyclization of 2-amino-5-methylbenzoic acid with a suitable reagent to introduce the C2-methyl group, while the second utilizes 2-amino-5-methylbenzonitrile as the starting material.

Parameter Method 1: From 2-Amino-5-methylbenzoic Acid Method 2: From 2-Amino-5-methylbenzonitrile
Starting Material 2-Amino-5-methylbenzoic acid2-Amino-5-methylbenzonitrile
Primary Reagent Acetic anhydrideFormic acid or Acetic formic anhydride
Intermediate 2,6-Dimethyl-4H-3,1-benzoxazin-4-oneN-(2-cyano-4-methylphenyl)formamide (proposed)
Reaction Type Acylation and subsequent cyclocondensation with an ammonia sourceNiementowski or Radziszweski reaction
Reported Yield Generally high (specific yield data for the target molecule is limited in readily available literature, but analogous reactions suggest yields can be favorable)Moderate to good, though specific reproducible yields for this exact transformation can be variable. For a related reaction using o-aminonitriles with acetic formic anhydride, a yield of 82% has been reported.[1]
Reproducibility Considered a robust and reproducible method for quinazolinone synthesis.[2][3]Can be sensitive to reaction conditions, and the nucleophilicity of the amino group can be a factor.[1]
Advantages Readily available starting material. The intermediate benzoxazinone is often stable and can be isolated.[3]Potentially a more direct route.
Disadvantages Two-step process (formation of benzoxazinone, then reaction with ammonia source).Can require harsher conditions or specific reagents to achieve good yields. The Radziszweski reaction can sometimes lead to side products.[1]

Experimental Protocols

Method 1: Synthesis from 2-Amino-5-methylbenzoic Acid via 2,6-Dimethyl-4H-3,1-benzoxazin-4-one

This method involves a two-step process: the formation of a benzoxazinone intermediate, followed by its conversion to the quinazolinone.

Step 1: Synthesis of 2,6-Dimethyl-4H-3,1-benzoxazin-4-one

A mixture of 2-amino-5-methylbenzoic acid and acetic anhydride is heated under reflux.[2][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess acetic anhydride is removed under reduced pressure. The resulting crude 2,6-dimethyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization from a suitable solvent like ethanol.[3]

Step 2: Synthesis of this compound

The isolated 2,6-Dimethyl-4H-3,1-benzoxazin-4-one is then treated with an aqueous or alcoholic solution of ammonia.[2] The reaction mixture is typically heated to facilitate the ring-opening of the benzoxazinone and subsequent cyclization to the desired quinazolinone. The product, this compound, can be isolated by filtration and purified by recrystallization.

A microwave-assisted variation of this method has been reported for analogous compounds, which can significantly reduce reaction times.[3] In this approach, a mixture of the anthranilic acid and acetic anhydride is heated in a microwave reactor, followed by treatment with an ammonia source.

Method 2: Synthesis from 2-Amino-5-methylbenzonitrile

This method is based on the Niementowski or Radziszweski reaction, which involves the reaction of an anthranilic acid derivative (in this case, the nitrile serves as a precursor) with an amide or formic acid.[1][4]

A potential procedure involves heating 2-amino-5-methylbenzonitrile with formic acid or a mixture of acetic and formic anhydrides.[1] The reaction likely proceeds through the formation of an N-formyl intermediate, which then undergoes cyclization. The use of microwave irradiation in the presence of an acid catalyst like sulfuric acid in an aqueous medium has been shown to be effective for the synthesis of quinazolinones from o-aminonitriles, with reported yields of around 62% for related compounds.[1] The product is typically isolated by filtration after cooling the reaction mixture and can be purified by recrystallization.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the general laboratory procedures and the synthetic pathways, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents Mixing Mixing Reagents->Mixing Solvents Solvents Solvents->Mixing Glassware Glassware Glassware->Mixing Heating Heating Mixing->Heating Monitoring Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Characterization Characterization Purification->Characterization G cluster_method1 Method 1 cluster_method2 Method 2 A1 2-Amino-5-methylbenzoic acid C1 2,6-Dimethyl-4H-3,1-benzoxazin-4-one A1->C1 + B1 Acetic anhydride B1->C1 E1 This compound C1->E1 + D1 Ammonia source D1->E1 A2 2-Amino-5-methylbenzonitrile C2 This compound A2->C2 + B2 Formic acid or Acetic formic anhydride B2->C2

References

Safety Operating Guide

Safe Disposal of 2,6-Dimethylquinazolin-4(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 2,6-Dimethylquinazolin-4(1H)-one. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Hazard Summary

  • Acute Toxicity: May be harmful if swallowed.[1][4]

  • Skin Corrosion/Irritation: Can cause skin irritation.[1][4]

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation or damage.[1][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

  • Aquatic Toxicity: Some quinoline compounds are very toxic to aquatic life with long-lasting effects.[3][5][7]

Due to these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile).[2][6]

  • Safety goggles and, in some cases, a face shield.[2][8]

  • A properly fitted laboratory coat.[2][6]

  • Respiratory protection (e.g., an N95 dust mask) if handling the compound as a powder outside of a chemical fume hood.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for structurally related compounds to guide safe handling and disposal procedures.

Hazard CategoryGHS Classification (Representative)Hazard StatementSource
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 1 / Category 2H318: Causes serious eye damage / H319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life[5]
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[5]

Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] All materials contaminated with this compound must be treated as hazardous chemical waste.[1] Do not dispose of this chemical down the drain or in regular trash. [1][3][9]

Experimental Protocol for Waste Management:

  • Waste Segregation and Identification:

    • Isolate all waste containing this compound from other chemical waste streams to prevent unintended reactions.[2][3]

    • This includes the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.[1]

    • All waste must be classified as Hazardous Chemical Waste.[1]

  • Containerization:

    • Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[1]

    • The container must be made of a material compatible with the chemical.[1]

  • Labeling:

    • Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[1][3] Do not use abbreviations or chemical formulas.[1]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • Provide them with a complete and accurate description of the waste.[1]

    • Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[1]

  • Preferred Disposal Method:

    • Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[1][10] Landfill disposal is not recommended.[1]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[5][8]

    • Wear appropriate PPE, including respiratory protection.[5]

    • Contain the spill using an absorbent material like Chemizorb® or diatomite.[5][8]

    • Collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled hazardous waste container.[3][8]

    • Decontaminate the area by scrubbing with alcohol.[8]

    • Do not let the product enter drains.[5][8]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage log Maintain Waste Log storage->log contact_ehs Contact EHS or Licensed Contractor log->contact_ehs handover Handover for Disposal contact_ehs->handover incinerate Preferred Method: Incineration handover->incinerate end End: Disposal Complete incinerate->end

References

Essential Safety and Operational Guide for 2,6-Dimethylquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts working with 2,6-Dimethylquinazolin-4(1H)-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative, risk-based approach is mandatory, treating the substance as potentially hazardous. The following procedures are based on best practices for handling similar chemical structures.

Personal Protective Equipment (PPE)

All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation risk. The following table summarizes the required PPE based on the potential route of exposure.

Exposure Route Required PPE Rationale & Specifications
Dermal (Skin) Contact Double GlovingUse chemically resistant inner gloves (e.g., nitrile or neoprene) with a second pair of nitrile gloves as the outer layer. The outer glove must be changed immediately upon contamination.
Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat is mandatory. For procedures with a high risk of splashing, a disposable gown over the lab coat is recommended.
Full Coverage ClothingLong pants and closed-toe shoes are required to ensure no skin is exposed.
Ocular (Eye) Contact Safety GogglesANSI Z87.1-compliant chemical splash goggles are required to protect against splashes, vapors, and fine particles.[1]
Face ShieldA full-face shield worn over safety goggles is necessary when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions.[1][2]
Inhalation Chemical Fume HoodAll manipulations of the solid compound or its solutions must be performed in a certified and properly functioning chemical fume hood.
Respiratory ProtectionIn situations where a fume hood is not available or if airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Operational Plan: Step-by-Step Handling Procedures

This protocol outlines the essential steps for safely handling this compound during common laboratory operations.

1. Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Cover the work surface within the fume hood with disposable absorbent liners.

  • Assemble all necessary equipment (e.g., spatulas, weigh paper, vials, solvents) inside the hood before beginning work.

  • Don all required PPE as specified in the table above.

2. Weighing the Compound (Highest Risk Step):

  • Perform this task within the chemical fume hood. For added protection, use a containment enclosure (e.g., a powder-containment balance hood) if available.

  • Use dedicated and clearly labeled spatulas and equipment.

  • Handle the container with care to avoid generating airborne dust.

  • Weigh the desired amount onto creased weigh paper or directly into a tared vial.

  • Immediately and securely close the primary container after dispensing.

3. Solution Preparation:

  • To minimize splashing, add the solvent to the vial containing the weighed solid using a pipette or syringe.

  • Ensure the container is sealed before removing it from the fume hood.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to ensure environmental safety and regulatory compliance.

1. Waste Segregation and Labeling:

  • Isolate all waste containing this compound from other chemical waste streams to prevent unintended reactions.

  • Clearly label the waste container as "Hazardous Waste: this compound" and include appropriate hazard pictograms.

2. Disposal of Contaminated Materials:

  • Any materials that have come into contact with the compound, such as gloves, weigh paper, pipette tips, and absorbent liners, should be considered contaminated.[4]

  • Place all contaminated solid waste into a designated hazardous waste bag or container.[4]

  • For empty containers, rinse them three times with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste.

3. Final Disposal:

  • Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

Diagram: Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep1 Verify Fume Hood prep2 Prepare Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 weigh Weigh Compound prep4->weigh solution Prepare Solution weigh->solution segregate Segregate Waste solution->segregate dispose_solids Dispose of Contaminated Solids segregate->dispose_solids dispose_liquids Collect Liquid Waste segregate->dispose_liquids final_disposal EHS Collection dispose_solids->final_disposal dispose_liquids->final_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.